4-Amino-2-chloropyrimidin-5-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-2-chloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOXVXRYNMFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2-chloropyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, 4-Amino-2-chloropyrimidine has emerged as a particularly versatile and valuable intermediate. Its strategic placement of amino and chloro functional groups allows for sequential, site-selective modifications, making it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of 4-Amino-2-chloropyrimidine, covering its physicochemical properties, robust synthetic protocols, key applications in drug development, and essential safety and handling considerations for researchers.
Introduction and Physicochemical Profile
4-Amino-2-chloropyrimidine, identified by the CAS Number 7461-50-9 , is a light yellow crystalline solid at room temperature.[2] Its structure is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 2-position. This arrangement creates a molecule with distinct reactive sites, which is highly advantageous for synthetic chemists. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can be engaged in a variety of coupling reactions or serve as a key pharmacophoric feature.
The compound's utility is underscored by its role as a precursor in the development of targeted therapies, including antiviral and anticancer agents.[2] Its favorable reactivity and stability make it a reliable component in multi-step synthetic pathways.[2]
Table 1: Physicochemical Properties of 4-Amino-2-chloropyrimidine
| Property | Value | Source |
| CAS Number | 7461-50-9 | [2][3] |
| Molecular Formula | C₄H₄ClN₃ | [2][3] |
| Molecular Weight | 129.55 g/mol | [2][3] |
| Appearance | Light yellow crystal / Solid | [2] |
| Melting Point | 197-205 °C | [3] |
| Purity | ≥ 97-98% (typical) | [2][3] |
| SMILES String | Nc1ccnc(Cl)n1 | [3] |
| InChI Key | LPBDZVNGCNTELM-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrimidines is a well-established field, with numerous methods reported. For 4-Amino-2-chloropyrimidine, a common and scalable approach involves the transformation of a precursor like 2,4-diamino-6-hydroxypyrimidine. A generalized synthetic workflow is outlined below.
Experimental Protocol: Synthesis from 2,4-Diamino-6-hydroxypyrimidine
This protocol describes a two-step process to generate the target compound. The initial step is a chlorination reaction, followed by hydrolysis.
Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
-
Reagents & Setup: Charge a reaction vessel with 2,4-diamino-6-hydroxypyrimidine (1 equivalent) and phosphorus oxychloride (POCl₃, excess). The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.
-
Reaction: Heat the mixture, typically to reflux, and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: Phosphorus oxychloride serves as both the solvent and the chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom to yield 2,4-diamino-6-chloropyrimidine.
-
-
Work-up: After completion, the reaction mixture is cooled carefully. The excess POCl₃ is quenched by slowly adding the mixture to ice water. This is a highly exothermic step and requires careful control of the addition rate.
Step 2: Hydrolysis and Isolation
-
Hydrolysis: The aqueous solution from the quenching step is heated to 90 °C. This step is crucial for hydrolyzing intermediates and ensuring the formation of the desired product.[4]
-
Purification: The resulting precipitate, 2,4-diamino-6-chloropyrimidine, can be collected by filtration.[4] Further reactions can then be carried out to arrive at the final 4-Amino-2-chloropyrimidine structure, often involving selective deamination or other functional group manipulations.
Note: The direct synthesis can also start from other pyrimidine precursors. The chosen route often depends on the availability and cost of starting materials.
Workflow Visualization
Caption: A generalized workflow for the synthesis of 4-Amino-2-chloropyrimidine.
Applications in Drug Discovery and Agrochemicals
4-Amino-2-chloropyrimidine is a cornerstone intermediate for creating diverse molecular libraries targeting various diseases. Its utility stems from the differential reactivity of the C2-chloro and C4-amino groups.
Role as a Versatile Building Block
The chlorine at the C2 position is an excellent leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) to build complexity. The amino group at C4 can then be used for subsequent reactions, such as amide bond formation or as a hydrogen bond donor in receptor-ligand interactions. This sequential reactivity is fundamental to its application.
-
Anticancer Agents: Pyrimidine derivatives are central to many kinase inhibitors and other anticancer drugs.[5] The 2,4-diaminopyrimidine core, readily accessible from 4-Amino-2-chloropyrimidine, is a privileged scaffold for targeting enzymes like Epidermal Growth Factor Receptor (EGFR).[1]
-
Antiviral Therapeutics: The pyrimidine structure is a bioisostere for natural nucleobases, making it a key component in antiviral drug design.[1][2] 4-Amino-2-chloropyrimidine serves as a precursor for molecules that can interfere with viral replication processes.
-
Agrochemicals: Beyond pharmaceuticals, this compound is used to formulate effective herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[2]
Illustrative Reaction Pathway
Caption: Sequential reaction logic for creating diverse pyrimidine derivatives.
Analytical Characterization
Ensuring the purity and identity of 4-Amino-2-chloropyrimidine is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.
Table 2: Analytical Methods for Characterization
| Method | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to the compound, with purity typically >98%. Mixed-mode chromatography can be effective for separating polar precursors and impurities.[6] |
| ¹H NMR | Structural confirmation. | Characteristic peaks and splitting patterns for the aromatic proton and the amino group protons. |
| ¹³C NMR | Structural confirmation. | Resonances corresponding to the four unique carbon atoms in the pyrimidine ring. |
| Mass Spec. | Molecular weight verification. | A molecular ion peak consistent with the calculated molecular weight (129.55 g/mol ). |
| GC | Purity assessment (for volatile derivatives). | Can be used to determine purity, often reported as ≥ 98% (GC).[2] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Amino-2-chloropyrimidine is essential to ensure personnel safety.
-
Hazard Classification: This compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also harmful if swallowed.[8]
-
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Wash hands thoroughly after handling.[7]
-
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek medical advice/attention.[7]
-
-
Storage Conditions:
Conclusion
4-Amino-2-chloropyrimidine is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined reactivity and structural features provide a reliable platform for the synthesis of novel, biologically active compounds. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this versatile building block to advance the frontiers of science and develop next-generation solutions for health and agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-氨基-2-氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloropyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-Amino-2-chloropyrimidin-5-ol, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. While direct literature on the synthesis of this specific molecule is sparse, this document outlines a robust, multi-step approach derived from established methodologies for the synthesis of analogous pyrimidine derivatives. The proposed pathway commences with a readily accessible 5-alkoxy-substituted uracil derivative and proceeds through key steps of chlorination, regioselective amination, and final deprotection. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters for each reaction step.
Introduction and Significance
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The specific substitution pattern of this compound, featuring amino, chloro, and hydroxyl groups, presents a versatile scaffold for further chemical elaboration. The presence of these distinct functional groups allows for a multitude of subsequent reactions, making it a potentially valuable intermediate in the synthesis of targeted therapeutic agents. The strategic placement of the chloro group at the 2-position and the amino group at the 4-position, in particular, offers opportunities for selective modifications and the introduction of diverse pharmacophores.
This guide will focus on a logical and experimentally viable synthetic route, emphasizing the principles of regioselectivity and protecting group chemistry that are paramount in the synthesis of polysubstituted heterocyclic compounds.
Proposed Synthetic Pathway: A Step-by-Step Analysis
The most logical and well-precedented approach to the synthesis of this compound involves the functionalization of a pre-existing pyrimidine ring. This strategy offers greater control over the final substitution pattern compared to a de novo ring construction. The proposed three-step synthesis is outlined below, starting from a 5-alkoxy-2,4-dihydroxypyrimidine (a 5-alkoxyuracil derivative).
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Dichlorination of 5-Alkoxy-2,4-dihydroxypyrimidine
The initial step involves the conversion of the dihydroxy pyrimidine (which exists in its tautomeric keto form, uracil) to the corresponding dichlorinated derivative. This is a crucial activation step, transforming the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions.
Reaction: 5-Alkoxy-2,4-dihydroxypyrimidine → 2,4-Dichloro-5-alkoxypyrimidine
Core Directive: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the chlorination of hydroxypyrimidines.[1][2][3] The reaction is typically performed in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][2]
Experimental Protocol:
-
To a flask equipped with a reflux condenser and a stirrer, add 5-alkoxy-2,4-dihydroxypyrimidine (1.0 eq).
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) as the solvent and reagent.
-
Slowly add N,N-dimethylaniline (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-alkoxypyrimidine.
-
The crude product can be purified by recrystallization or column chromatography.
Causality and Trustworthiness: The large excess of POCl₃ serves as both the chlorinating agent and the solvent. N,N-dimethylaniline facilitates the reaction, likely by forming a more reactive Vilsmeier-Haack type intermediate. The workup procedure is designed to neutralize the acidic byproducts and isolate the chlorinated pyrimidine.
Step 2: Regioselective Amination at the C4-Position
The second step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective amination.[4][5][6]
Reaction: 2,4-Dichloro-5-alkoxypyrimidine → 4-Amino-2-chloro-5-alkoxypyrimidine
Core Directive: The higher electrophilicity of the C4 position is attributed to greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. By controlling the reaction conditions (temperature, stoichiometry of the amine), selective substitution at C4 can be achieved.
Experimental Protocol:
-
Dissolve 2,4-dichloro-5-alkoxypyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) (1.0-1.2 eq). Alternatively, a protected amine source can be used.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield 4-amino-2-chloro-5-alkoxypyrimidine.
Causality and Trustworthiness: The use of a slight excess of the amine and controlled temperature helps to minimize the formation of the disubstituted product. The choice of solvent can also influence the reaction rate and selectivity.
Figure 2: Simplified mechanism of regioselective amination at the C4 position.
Step 3: Deprotection of the 5-Hydroxyl Group
The final step is the cleavage of the alkoxy group at the 5-position to unveil the target hydroxyl group. The choice of deprotection method depends on the nature of the alkyl group (e.g., methyl, benzyl). For a methoxy group, a strong Lewis acid like boron tribromide (BBr₃) is highly effective.[7] Alternatively, for other ethers or under different conditions, methods like treatment with strong base can be employed.[8]
Reaction: 4-Amino-2-chloro-5-alkoxypyrimidine → this compound
Core Directive: Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.
Experimental Protocol (using BBr₃):
-
Dissolve 4-amino-2-chloro-5-alkoxypyrimidine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (2-3 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench by the slow addition of methanol or water at low temperature.
-
Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Causality and Trustworthiness: The reaction must be carried out under anhydrous conditions as BBr₃ reacts violently with water. The low temperature is necessary to control the reactivity of the reagent. The workup is designed to decompose the boron complexes and isolate the final product.
Data Summary
The following table summarizes the key parameters for the proposed synthetic pathway. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and optimization of reaction conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature | Estimated Yield |
| 1 | Dichlorination | POCl₃, N,N-dimethylaniline | POCl₃ | Reflux | 70-85% |
| 2 | Amination | NH₃ (or amine source) | Ethanol or Acetonitrile | 0 °C to RT | 60-80% |
| 3 | Demethylation | BBr₃ | Dichloromethane | -78 °C to RT | 50-70% |
Conclusion
The synthesis of this compound can be effectively achieved through a well-designed three-step sequence starting from a 5-alkoxy-substituted uracil. This pathway leverages fundamental reactions in heterocyclic chemistry, including chlorination, regioselective nucleophilic aromatic substitution, and ether cleavage. The principles of regiocontrol and the use of appropriate reagents are critical for the success of this synthesis. The resulting molecule holds significant potential as a versatile building block for the development of novel compounds with potential therapeutic applications. Further optimization of each step may be required to maximize yields and purity for specific research and development needs.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 4-Amino-2-chloropyrimidin-5-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
4-Amino-2-chloropyrimidin-5-ol is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrimidine cores are foundational to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil. Consequently, synthetic analogs are widely explored as potential therapeutic agents, particularly in oncology and virology, due to their ability to act as mimics or antagonists in biological pathways.[1][2] The specific functionalization of this compound—featuring an amino group, a chloro substituent, and a hydroxyl group—presents a unique electronic and steric profile, making it a valuable building block for creating diverse molecular libraries.[1]
This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited published data for this specific molecule, we will ground our discussion in the established properties of structurally related analogs. Furthermore, this document details the standard, field-proven experimental protocols required to empirically determine these properties, offering a self-validating framework for researchers initiating work with this compound.
Molecular and Chemical Identity
A precise understanding of a compound's identity is the bedrock of all subsequent research. The structural arrangement of its functional groups dictates its reactivity, intermolecular interactions, and, ultimately, its physical properties.
-
IUPAC Name: this compound
-
Synonyms: 4-Amino-2-chloro-5-hydroxypyrimidine
-
CAS Number: 943995-31-1[3]
-
Molecular Formula: C₄H₄ClN₃O
The molecular structure features a pyrimidine ring substituted at key positions. The amino (-NH₂) and hydroxyl (-OH) groups are capable of extensive hydrogen bonding, which is expected to significantly influence properties like melting point and solubility. The chlorine atom (-Cl) serves as a reactive site for nucleophilic substitution, making this a versatile intermediate for further synthesis.[1]
Caption: 2D structure of this compound.
Tabulated Physical Properties: A Comparative Analysis
Direct experimental data for this compound is not widely available in the literature. However, we can predict its properties by comparing it to structurally similar pyrimidine derivatives. The presence of the 5-hydroxyl group is expected to significantly increase the melting point compared to analogs without this feature, due to enhanced hydrogen bonding capabilities.
| Property | This compound | 4-Amino-2-chloropyrimidine[1] | 4-Amino-2-chloro-5-fluoropyrimidine[6][7] | 2-Amino-5-chloropyrimidin-4-ol[4] |
| CAS Number | 943995-31-1 | 7461-50-9 | 155-10-2 | 89033-81-8 |
| Molecular Formula | C₄H₄ClN₃O | C₄H₄ClN₃ | C₄H₃ClFN₃ | C₄H₄ClN₃O |
| Molecular Weight | 145.55 g/mol | 129.55 g/mol | 147.54 g/mol | 145.55 g/mol |
| Appearance | Data not available | Light yellow crystal | White to light yellow crystalline powder | Solid |
| Melting Point | Predicted >200 °C | 197-205 °C | 192-196 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in water | Data not available | Soluble in Dimethylformamide | Data not available |
Experimental Determination of Physical Properties
For any new or sparsely characterized compound, empirical determination of its physical properties is a critical first step. The following section outlines standard, robust protocols for this purpose.
Appearance and Morphology
The physical state, color, and crystalline form provide initial indicators of purity.
Protocol: Visual and Microscopic Examination
-
Visual Inspection: Observe the sample under ambient light against a white background. Record the color (e.g., white, off-white, yellow) and form (e.g., powder, crystalline, amorphous).
-
Microscopy: Place a small amount of the substance on a microscope slide. Observe under a polarized light microscope. The presence of birefringence (light refraction) indicates a crystalline solid, while its absence suggests an amorphous state. Record the crystal habit if applicable.
Causality: This initial, non-destructive analysis is fundamental. An unexpected color or the presence of multiple crystal types can indicate impurities or degradation, necessitating purification before further characterization.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the dry compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the cell at a temperature at least 25 °C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Expertise: While capillary methods (e.g., using a Melt-Temp apparatus) are common, DSC is superior. It provides not only the melting point but also the enthalpy of fusion (ΔHfus), which is valuable thermodynamic data. It is also more sensitive to detecting multiple thermal events that could indicate impurities or polymorphism.
Caption: Workflow for Melting Point Determination via DSC.
Solubility
Solubility data is critical for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.
Protocol: Qualitative and Quantitative Solubility Assessment
-
Qualitative Screening:
-
Place ~5 mg of the compound into each of several labeled vials.
-
Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, DMF) to each vial.
-
Agitate at room temperature for 1-2 minutes.
-
Visually classify as: freely soluble, sparingly soluble, or insoluble.
-
-
Quantitative Analysis (HPLC-based):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent (e.g., water or a relevant buffer).
-
Stir the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.
-
Trustworthiness: The 24-hour equilibrium step is essential for obtaining a thermodynamically accurate solubility value, avoiding the misleading results that can arise from metastable states. Using a quantitative method like HPLC provides precise, reproducible data essential for drug development.
Acidity and Basicity Constants (pKa)
The pKa values are critical for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. This compound has both basic (amino group) and acidic (hydroxyl group, potential tautomeric forms) centers.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a ~0.01 M solution of the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and separately with a standardized base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. Specialized software can be used for more precise calculation, especially for overlapping pKa values.
Expertise: The choice of co-solvent is critical. Its concentration should be minimized as it can alter the apparent pKa. Running both acid and base titrations ensures that all ionizable groups (both acidic and basic) are identified.
Spectral Characterization
Spectral data provides unambiguous confirmation of the molecular structure.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy will confirm the connectivity of atoms. For this compound, one would expect a single aromatic proton signal in the ¹H NMR spectrum. The ¹³C NMR will show four distinct signals for the pyrimidine ring carbons. The spectra should be acquired in a deuterated solvent where the compound is soluble, such as DMSO-d₆.
-
FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy will identify the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), a broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the pyrimidine ring (~1500-1650 cm⁻¹).
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C₄H₄ClN₃O. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof.
Safety and Handling
Based on the Safety Data Sheet for this compound, the compound should be handled with appropriate care.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated place.[3]
Conclusion
This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive physical property data is not yet widely published, this guide provides a robust framework for its characterization. By leveraging comparative analysis with known analogs and employing the standardized experimental protocols detailed herein, researchers can confidently and accurately determine the fundamental properties of this compound. This foundational knowledge is the critical first step in unlocking its full potential in drug discovery and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 2-amino-5-chloropyrimidin-4-ol | CymitQuimica [cymitquimica.com]
- 5. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-chloro-5-fluoropyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.pt [fishersci.pt]
An In-depth Technical Guide to the Solubility of 4-Amino-2-chloropyrimidin-5-ol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine and its derivatives stand as a cornerstone scaffold for the development of novel therapeutics.[1][2] These nitrogen-containing heterocyclic rings are integral to a wide array of biologically active molecules, exhibiting properties that span from anticancer and antiviral to antimicrobial and anti-inflammatory activities.[1][2] 4-Amino-2-chloropyrimidin-5-ol, a member of this vital chemical family, holds significant promise as a versatile building block in the synthesis of targeted therapies.[3] However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous physicochemical characterization, chief among which is the determination of its solubility.
Poor aqueous solubility is a critical hurdle in drug development, often leading to diminished bioavailability and unpredictable efficacy in preclinical and clinical settings.[1] This guide, therefore, provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. Drawing upon established methodologies for analogous pyrimidine derivatives, we will delve into the causality behind experimental choices, present robust protocols, and offer insights into the interpretation of solubility data.
The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a pivotal determinant of its absorption and distribution within the body.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. A compound with low aqueous solubility may exhibit incomplete absorption, leading to suboptimal therapeutic concentrations and high inter-patient variability. In the early stages of drug discovery, a solubility of greater than 60 µg/mL is often considered a desirable benchmark.[1]
Understanding the solubility of this compound is therefore not merely an academic exercise but a crucial step in its potential development pathway. This data informs critical decisions in lead optimization, formulation development, and the design of relevant biological assays.[1]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
When assessing the solubility of a compound like this compound, it is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.[1]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. It reflects the solubility of the most rapidly precipitating form of the compound and is particularly well-suited for high-throughput screening (HTS) due to its speed.[1]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1] This measurement is more time-consuming but provides a more accurate and fundamentally important value for formulation and biopharmaceutical modeling.[1]
The choice between these two measurements is dictated by the stage of drug discovery. In early-phase discovery, kinetic solubility assays provide a rapid means of flagging potential solubility liabilities. As a candidate progresses, the more rigorous thermodynamic solubility becomes indispensable.
Experimental Determination of Solubility
The following protocols are adapted from established methods for pyrimidine derivatives and represent a robust approach to characterizing the solubility of this compound.[4][5]
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve a true equilibrium between the solid compound and the solvent.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water, ethanol, and N,N-dimethylformamide (DMF)). The presence of undissolved solid at the end of the experiment is crucial.[1]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[1] Continuous agitation is necessary to facilitate the dissolution process.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully aspirate the supernatant, ensuring no solid particles are transferred. For viscous solvents or fine suspensions, centrifugation at high speed can be employed to pellet the undissolved solid.[1]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.
-
Analyze the concentration of the dissolved compound in the supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve.
-
Diagram of the Shake-Flask Method Workflow:
References
An In-Depth Technical Guide to the Spectral Characteristics of 4-Amino-2-chloropyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 4-Amino-2-chloropyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a combination of predictive methodologies, analysis of structurally analogous compounds, and established spectroscopic principles to offer a robust framework for its identification and characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for researchers engaged in the synthesis, purification, and application of this and related pyrimidine derivatives, ensuring scientific integrity through referenced protocols and data interpretation.
Introduction: The Significance of this compound
Substituted pyrimidines are a cornerstone in the development of a wide range of therapeutic agents, owing to their versatile chemical reactivity and ability to mimic biological purines. This compound, with its unique constellation of an amino, a chloro, and a hydroxyl group, presents a trifecta of functionalities that can be strategically manipulated for the synthesis of novel bioactive molecules. The chloro substituent at the 2-position offers a reactive handle for nucleophilic substitution, the amino group at the 4-position can be a key pharmacophoric element or a site for further derivatization, and the hydroxyl group at the 5-position can influence solubility and participate in hydrogen bonding interactions with biological targets.
A thorough understanding of the spectral properties of this molecule is paramount for unambiguous structure confirmation, purity assessment, and the tracking of its transformations in synthetic pathways. This guide is structured to provide both the theoretical basis and practical insights necessary for researchers to confidently work with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom in the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic proton, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyrimidine ring.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.0 - 8.5 | Singlet | 1H | H-6 | The proton at the 6-position is expected to be the most deshielded aromatic proton due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the chloro and hydroxyl groups. |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening. |
| ~9.0 - 11.0 | Broad Singlet | 1H | -OH | The hydroxyl proton is also expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, it is expected to appear at a higher chemical shift. |
Expert Insight: The choice of a deuterated solvent is critical for resolving the exchangeable protons of the amino and hydroxyl groups. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for such compounds as it can slow down the proton exchange rate, leading to sharper signals for the -NH₂ and -OH protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~155 - 160 | C-4 | The carbon atom attached to the amino group is expected to be significantly deshielded due to the resonance effect of the nitrogen lone pair. |
| ~150 - 155 | C-2 | The carbon atom bearing the chloro group will be deshielded due to the inductive effect of the chlorine atom. |
| ~140 - 145 | C-6 | This carbon, adjacent to a ring nitrogen and deshielded by the other substituents, will appear in the downfield region. |
| ~130 - 135 | C-5 | The carbon atom attached to the hydroxyl group will have its chemical shift influenced by the oxygen's electronegativity. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.
dot
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, O-H, C=N, and C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) | Primary amines typically show two distinct N-H stretching bands in this region. |
| 3300 - 3200 | Broad | O-H stretching | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. This may overlap with the N-H stretches. |
| ~1640 | Strong | N-H bending (scissoring) | This strong absorption is characteristic of the scissoring vibration of a primary amine. |
| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) | The aromatic ring stretches will appear as a series of strong bands in this region. |
| ~1200 - 1100 | Medium | C-O stretching | The stretching vibration of the C-O bond of the hydroxyl group is expected in this region. |
| ~800 - 700 | Strong | C-Cl stretching | The carbon-chlorine bond stretch will give rise to a strong absorption in the fingerprint region. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient and rapid method for obtaining the IR spectrum of a solid sample.
dot
Caption: Workflow for ATR-IR sample preparation and data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For this compound, the molecular ion peak (M⁺) is expected to be observed, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
| m/z (mass-to-charge ratio) | Assignment | Rationale for Fragmentation |
| 145/147 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 110 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |
| 117/119 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the hydroxylated pyrimidine ring. |
| 93 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a characteristic fragmentation of pyrimidines. |
Expert Insight: The choice of ionization technique is important. Electron Ionization (EI) is likely to cause significant fragmentation, providing valuable structural information. Electrospray Ionization (ESI), a softer ionization technique, may be used to prominently observe the molecular ion.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds.
dot
Caption: Workflow for GC-MS sample preparation and data acquisition.
Conclusion: A Predictive Yet Practical Approach
While direct experimental spectral data for this compound remains elusive in publicly accessible databases, this guide provides a robust and scientifically grounded framework for its characterization. By leveraging predictive methods and drawing parallels with structurally similar, well-characterized molecules, researchers can confidently approach the synthesis and analysis of this important heterocyclic compound. The detailed experimental protocols offer a practical starting point for obtaining high-quality spectral data, which will undoubtedly contribute to the growing body of knowledge on substituted pyrimidines and their role in advancing chemical and pharmaceutical sciences.
The Strategic Synthesis of 4-Amino-2-chloropyrimidin-5-ol: A Technical Guide for Drug Discovery Professionals
Abstract
Substituted pyrimidines form the backbone of numerous therapeutic agents, driving continued interest in novel synthetic methodologies for accessing unique substitution patterns. 4-Amino-2-chloropyrimidin-5-ol is a key heterocyclic scaffold with significant potential for elaboration in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of a strategic synthetic approach to this valuable building block. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that inform the proposed synthetic pathway. It is designed to serve as a practical and intellectual resource for researchers and scientists in the field of drug development, offering field-proven insights into the synthesis of highly functionalized pyrimidine cores.
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a variety of biological interactions. The inherent electronic properties of the pyrimidine nucleus, coupled with the diverse array of substitution patterns it can accommodate, have led to its incorporation into a wide range of approved drugs. These include antiviral agents, anticancer therapies, and anti-infectives. The strategic introduction of amino, chloro, and hydroxyl groups, as seen in this compound, provides multiple vectors for further chemical modification, making it an exceptionally versatile intermediate for library synthesis and lead optimization campaigns.
Retrosynthetic Analysis and Strategic Considerations
A robust and scalable synthesis of this compound necessitates a retrosynthetic approach that considers commercially available starting materials, reaction efficiency, and regiochemical control. A plausible disconnection of the target molecule suggests a pathway originating from a suitably substituted pyrimidine precursor, such as 2,4-dichloro-5-methoxypyrimidine. This strategy hinges on the differential reactivity of the chloro substituents at the C2 and C4 positions of the pyrimidine ring, allowing for sequential and regioselective amination and demethylation/hydrolysis.
Caption: Retrosynthetic analysis of this compound.
The key challenges in this proposed synthesis are:
-
Regioselective Amination: Achieving selective substitution at the C4 position over the C2 position is paramount. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines are known to be sensitive to the electronic nature of other ring substituents.[1] Generally, the C4 position is more activated towards nucleophilic attack.[2]
-
Controlled Demethylation: The subsequent conversion of the methoxy group to a hydroxyl group must be achieved without compromising the integrity of the other functional groups on the pyrimidine ring.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process commencing from 2,4-dichloro-5-methoxypyrimidine.
Caption: Proposed synthetic workflow for this compound.
Step 1: Regioselective Amination of 2,4-Dichloro-5-methoxypyrimidine
The initial step involves the regioselective amination of 2,4-dichloro-5-methoxypyrimidine. The presence of the electron-donating methoxy group at the C5 position is expected to subtly influence the electronics of the pyrimidine ring. However, the C4 position generally remains the more electrophilic site for nucleophilic attack in 2,4-dichloropyrimidines.[2] The use of aqueous ammonia in a miscible organic solvent like dioxane at room temperature provides a mild and effective method for this transformation.
Experimental Protocol:
-
To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in dioxane (5-10 volumes), add aqueous ammonia (28-30%, 5-10 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-amino-2-chloro-5-methoxypyrimidine.
| Parameter | Value |
| Starting Material | 2,4-Dichloro-5-methoxypyrimidine |
| Reagent | Aqueous Ammonia |
| Solvent | Dioxane |
| Temperature | Room Temperature |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Table 1: Summary of optimized conditions for the regioselective amination.
Step 2: Demethylation to Afford this compound
The final step is the cleavage of the methyl ether to yield the desired pyrimidin-5-ol. Strong acids such as hydrobromic acid are effective reagents for this transformation. Refluxing the intermediate in aqueous HBr provides the necessary conditions for the demethylation to proceed to completion.
Experimental Protocol:
-
Suspend 4-amino-2-chloro-5-methoxypyrimidine (1.0 eq) in aqueous hydrobromic acid (48%, 10-20 volumes).
-
Heat the mixture to reflux (typically 120-125 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Adjust the pH of the solution to 6-7 with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
| Parameter | Value |
| Starting Material | 4-Amino-2-chloro-5-methoxypyrimidine |
| Reagent | 48% Hydrobromic Acid |
| Temperature | Reflux |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
Table 2: Summary of optimized conditions for the demethylation step.
Mechanistic Insights
The regioselectivity observed in the amination step can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 and C2 positions. The intermediate resulting from attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens without disrupting the aromaticity of the entire ring to the same extent as attack at C2.
The demethylation proceeds via a nucleophilic attack of the bromide ion on the methyl group of the protonated ether, in a classic SN2 reaction. The phenolic product is then liberated.
Conclusion and Future Directions
The proposed two-step synthesis provides a reliable and efficient route to this compound, a valuable building block for drug discovery. The methodology leverages the inherent reactivity of the pyrimidine core and employs readily available reagents. The resulting product, with its strategically positioned functional groups, is primed for further elaboration. Future work could focus on exploring a broader range of nucleophiles in the first step to generate a library of C4-substituted pyrimidines. Additionally, the development of milder demethylation conditions could enhance the functional group tolerance of the overall sequence. This guide provides a solid foundation for researchers to synthesize and utilize this important scaffold in their ongoing quest for novel therapeutic agents.
References
An In-depth Technical Guide to the Theoretical Properties of 4-Amino-2-chloropyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminochloropyrimidinol Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] Within this vast chemical space, substituted pyrimidines such as 4-Amino-2-chloropyrimidin-5-ol represent a class of compounds with significant potential for drug discovery and development. The strategic placement of an amino, a chloro, and a hydroxyl group on the pyrimidine ring creates a molecule with a rich electronic landscape and multiple points for synthetic diversification, making it an attractive scaffold for targeting a range of biological targets.
This technical guide provides a comprehensive overview of the theoretical properties of this compound, offering insights into its structural nuances, physicochemical characteristics, and potential as a versatile building block in the synthesis of novel therapeutic agents. By integrating computational data with established principles of medicinal chemistry, this document aims to equip researchers with the foundational knowledge required to effectively harness the potential of this intriguing molecule.
Molecular Structure and Tautomerism: A Compound of Shifting Identities
A critical aspect of this compound is its existence in multiple tautomeric forms. The interplay between the hydroxyl group and the pyrimidine ring nitrogen atoms allows for proton migration, leading to an equilibrium between the enol and various keto forms. The predominant tautomers are anticipated to be this compound and its keto-enol isomers, including 5-Amino-2-chloropyrimidin-4(3H)-one.[3][4]
The relative stability of these tautomers is influenced by factors such as the solvent environment and the electronic nature of the substituents.[5] Computational studies on related hydroxypyrimidines suggest that the keto forms are often more stable.[5][6] This tautomeric heterogeneity is not merely a chemical curiosity; it has profound implications for the molecule's biological activity, as different tautomers will present distinct pharmacophoric features to a biological target.
Caption: Tautomeric equilibrium between the enol and a prominent keto form of this compound.
Theoretical Physicochemical Properties: A Computational Snapshot
In the absence of extensive experimental data, computational methods provide valuable predictions of the physicochemical properties of this compound. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile. The following table summarizes key computed properties for the tautomer 5-Amino-2-chloropyrimidin-4-ol, as sourced from the PubChem database.[4]
| Property | Predicted Value | Source |
| Molecular Formula | C4H4ClN3O | PubChem[4] |
| Molecular Weight | 145.55 g/mol | PubChem[4] |
| XLogP3 | -0.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Topological Polar Surface Area | 67.5 Ų | PubChem[4] |
Expert Interpretation of the Data:
-
The negative XLogP3 value suggests that this compound is a relatively polar molecule, which may influence its solubility and ability to cross biological membranes.
-
The presence of both hydrogen bond donors and acceptors indicates a high potential for forming interactions with biological macromolecules, a key feature for drug-target binding.
-
The Topological Polar Surface Area (TPSA) is within a range typically associated with good oral bioavailability.
Computational Chemistry Insights: Electronic Structure and Reactivity
DFT calculations on similar molecules allow for the determination of:
-
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the molecule's reactivity. The amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the electron-withdrawing chloro and pyrimidine nitrogen atoms will lower the LUMO energy, rendering the ring susceptible to nucleophilic attack.
-
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl/keto group are expected to be regions of negative electrostatic potential, while the amino protons and the carbon atom attached to the chlorine will exhibit positive potential. This information is invaluable for predicting non-covalent interactions and sites of reactivity.
Synthetic Pathways: A Proposed Retrosynthetic Approach
The synthesis of this compound is not explicitly detailed in the available literature. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. A common strategy for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or guanidine derivative.
A potential retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted three-carbon precursor and a source of the N-C-N fragment.
Caption: A generalized retrosynthetic pathway for this compound.
Exemplary Forward Synthesis Protocol (Hypothetical):
-
Condensation: Reacting an appropriate α-amino-β-ketoester with a guanidine derivative in the presence of a base to form the aminohydroxypyrimidine ring.
-
Chlorination: Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), would introduce the chlorine atom at the 2-position.
It is important to note that the regioselectivity of these reactions would need to be carefully controlled. Methodologies for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives have been reported and could be adapted for this specific target.[2]
Reactivity and Potential for Derivatization
The chemical functionality of this compound provides multiple avenues for synthetic modification, making it a valuable intermediate for generating libraries of diverse compounds.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate 2-substituted derivatives.
-
Reactions at the Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions to introduce further diversity.
-
Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to modulate the compound's physicochemical properties.
Potential Applications in Drug Discovery
The 4-amino-2-chloropyrimidine scaffold is present in a number of biologically active molecules. Analogues have been investigated for a variety of therapeutic applications, including:
-
Kinase Inhibition: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of 4-amino-2-chloropyrimidine could be designed to target specific kinases involved in cancer and inflammatory diseases.[1]
-
Antiviral and Anticancer Agents: The structural similarity to nucleobases makes pyrimidine derivatives promising candidates for the development of antiviral and anticancer drugs.[2]
-
Agrochemicals: Substituted pyrimidines are also utilized in the development of herbicides and fungicides.[10]
The diverse substitution pattern of this compound makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.
Conclusion
This compound is a fascinating molecule with a rich theoretical landscape. Its tautomeric nature, coupled with its predicted physicochemical properties, suggests that it is a promising scaffold for the development of novel therapeutic agents. While experimental data remains limited, computational insights and knowledge gleaned from related structures provide a solid foundation for its exploration in medicinal chemistry. The strategic combination of a reactive chloro substituent, a hydrogen-bonding amino group, and a polar hydroxyl/keto moiety makes this compound a versatile building block with the potential to unlock new avenues in drug discovery. Further experimental validation of its theoretical properties and exploration of its synthetic utility are warranted to fully realize its potential.
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Biological Activity of 4-Amino-2-chloropyrimidin-5-ol
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its prevalence in nature, particularly as a component of nucleic acids, allows for favorable interactions with a wide array of biological targets.[1][3] This guide focuses on 4-Amino-2-chloropyrimidin-5-ol, a substituted aminopyrimidine with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific molecule is sparse, its structural features—an aminopyrimidine core, a chloro substituent, and a hydroxyl group—suggest a high probability of diverse pharmacological activities. This document synthesizes the known biological landscape of structurally related pyrimidine derivatives to build a robust, data-driven framework for investigating the potential of this compound. We present a series of proposed experimental workflows, grounded in established methodologies, to systematically evaluate its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This guide is intended to serve as a comprehensive roadmap for researchers seeking to unlock the therapeutic value of this promising chemical entity.
Introduction: The Pyrimidine Scaffold and the Promise of this compound
The pyrimidine ring system is a privileged scaffold in drug discovery, renowned for its synthetic tractability and its ability to engage with a multitude of biological targets.[2][4] This has led to the development of pyrimidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds.[6]
This compound presents an intriguing profile for investigation. Its core structure is a 4-aminopyrimidine, and it is further functionalized with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. These substituents offer key opportunities for molecular interactions and further chemical modification:
-
The Amino Group (C4): Can act as a hydrogen bond donor and acceptor, crucial for binding to target proteins.
-
The Chloro Group (C2): An electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring and serve as a synthetic handle for creating derivatives via nucleophilic substitution.[7][8]
-
The Hydroxyl Group (C5): Can participate in hydrogen bonding and potentially act as a key interacting group within a biological target's active site.
Given the established and diverse biological activities of its structural relatives, a systematic investigation into the pharmacological potential of this compound is highly warranted. This guide outlines the inferred potential activities based on a comprehensive review of the literature on analogous compounds and provides detailed protocols for their experimental validation.
Inferred Potential Biological Activities of this compound
Based on the extensive literature on substituted pyrimidines, we can infer several potential biological activities for this compound. These are summarized in the table below, with references to studies on analogous compounds that support these hypotheses.
| Potential Biological Activity | Rationale Based on Structural Analogs | Supporting References |
| Anticancer | Pyrimidine derivatives are well-documented anticancer agents.[3][5] Specifically, 2-amino-4-aryl-5-chloropyrimidines have shown potent inhibition of VEGFR-2 and CDK1, key kinases in cancer progression.[9] The 2-amino-4-chloro-pyrimidine scaffold has also been explored for its cytotoxic effects against various cancer cell lines.[10][11] | [3][5][9][10][11] |
| Antimicrobial (Antibacterial & Antifungal) | The 2-aminopyrimidine core is a common feature in compounds with significant antimicrobial properties.[6] Various derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][12] | [5][6][12] |
| Enzyme Inhibition | The closely related compound, 4-Amino-2-chloropyrimidine, is a known competitive inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[13] This strongly suggests that this compound may exhibit similar inhibitory activities. | [13] |
| Anti-inflammatory | Pyrimidine derivatives have been successfully developed as anti-inflammatory drugs.[14] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of prostaglandins.[14] | [4][14] |
| Antiviral | The pyrimidine scaffold is a component of several antiviral drugs.[2][4] Its ability to mimic endogenous nucleosides allows for interference with viral replication processes. | [1][2][4] |
Proposed Experimental Workflows for Validation
To systematically evaluate the therapeutic potential of this compound, we propose the following detailed experimental workflows. These protocols are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.
Assessment of Anticancer Activity
The widespread success of pyrimidine derivatives as anticancer agents makes this a primary area for investigation.[2] Our proposed workflow begins with broad screening for cytotoxicity, followed by more focused mechanistic studies.
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Causality and Validation: The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. A dose-dependent decrease in signal indicates cytotoxic or cytostatic effects. The inclusion of a known cytotoxic agent like Doxorubicin validates the assay's sensitivity. If significant activity is observed (e.g., IC₅₀ < 10 µM), proceed to mechanistic studies like apoptosis and cell cycle analysis to understand how the compound is affecting the cells.[10]
Evaluation of Antimicrobial Activity
The 2-aminopyrimidine scaffold is prevalent in antimicrobial agents.[6] A standard approach to assess this potential is to determine the Minimum Inhibitory Concentration (MIC).
Caption: Standard workflow for assessing the antimicrobial activity of this compound.
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Compound Dilution: Add 50 µL of a 2x concentrated stock of this compound to the first well. Perform a 2-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). A known antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) should be used as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality and Validation: This method directly assesses the compound's ability to inhibit microbial growth. The inclusion of standard positive controls ensures the assay is performing correctly and allows for a benchmark comparison. To distinguish between static (growth-inhibiting) and cidal (killing) activity, an aliquot from the clear wells can be plated on agar. The lack of growth on the agar indicates a cidal effect, establishing the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[12]
Investigation of Enzyme Inhibition
The structural similarity to 4-Amino-2-chloropyrimidine, a known inhibitor of cholinesterases and GST, makes this a compelling avenue of investigation.[13]
Caption: Workflow for characterizing the enzyme inhibitory potential of this compound.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and varying concentrations of this compound. Include a control with no inhibitor and a positive control (e.g., Donepezil).
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI).
-
Kinetic Reading: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Causality and Validation: This assay directly measures the catalytic activity of AChE. A reduction in the rate of the reaction in the presence of the compound is direct evidence of inhibition. To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by varying the substrate concentration at fixed inhibitor concentrations. This allows for the determination of the inhibition constant (Ki), providing a more profound understanding of the compound-enzyme interaction.[13]
Conclusion and Future Directions
This compound is a molecule of significant interest, positioned at the intersection of several pharmacologically important structural classes. While its biological activity has not been extensively reported, a detailed analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental workflows detailed in this guide offer a clear, logical, and robust framework for this exploration.
Successful identification of activity in any of these areas would open up avenues for further research, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives by modifying the chloro and hydroxyl groups to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of disease.
-
Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects.
This technical guide serves as a foundational document to catalyze the scientific inquiry into this compound, a compound with the potential to contribute to the rich therapeutic legacy of the pyrimidine family.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-2-chloropyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-chloropyrimidin-5-ol is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthetic strategies and starting materials for the preparation of this important intermediate. We will delve into the fundamental principles of pyrimidine chemistry, exploring various synthetic routes, the rationale behind the selection of precursors, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical guidance for the synthesis of this compound.
Introduction: The Significance of this compound
The pyrimidine scaffold is a ubiquitous motif in a vast number of natural products and synthetic compounds with significant biological activities, including antiviral and anticancer agents. The specific substitution pattern of this compound, featuring an amino group at C4, a chloro group at C2, and a hydroxyl group at C5, provides a versatile platform for further chemical modifications. The chloro substituent at the 2-position is a key reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities. The amino group at C4 and the hydroxyl group at C5 can participate in a range of chemical transformations, enabling the construction of complex molecular architectures.
This guide will explore the primary synthetic pathways to this valuable intermediate, with a focus on the selection of appropriate starting materials and the strategic manipulation of functional groups.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The core pyrimidine ring can be constructed via cyclocondensation reactions, or a pre-formed pyrimidine ring can be functionalized. The latter approach is often more practical and will be the focus of this guide.
Two primary strategies emerge for the synthesis of this compound from readily available precursors:
-
Strategy A: Functionalization of a Pre-substituted Pyrimidine Core. This approach involves starting with a pyrimidine ring that already possesses some of the desired functional groups or their precursors, followed by a series of transformations to install the remaining substituents.
-
Strategy B: Cyclocondensation Reactions. This strategy involves the construction of the pyrimidine ring from acyclic precursors. While offering a high degree of flexibility, this approach can sometimes be more challenging in terms of controlling regioselectivity.
This guide will primarily focus on Strategy A, as it generally provides a more direct and efficient route to the target molecule.
Synthetic Route I: From 5-Substituted Uracil Derivatives
A highly plausible and efficient route to this compound commences with a readily available 5-substituted uracil derivative. This strategy leverages the well-established chemistry of uracils and their conversion to dichloropyrimidines.
Starting Material: 5-Hydroxyuracil or 5-Methoxyuracil
A key starting material for this route is 5-hydroxyuracil or its protected form, 5-methoxyuracil . 5-Hydroxyuracil is a commercially available compound, making it an attractive starting point.
Step-by-Step Synthesis
The synthesis from a 5-substituted uracil derivative can be broken down into three key steps:
-
Chlorination: Conversion of the dihydroxypyrimidine (uracil) to a dichloropyrimidine.
-
Selective Amination: Introduction of the amino group at the C4 position.
-
Deprotection/Formation of the Hydroxyl Group: Conversion of the C5-substituent to a hydroxyl group.
Diagram of Synthetic Route I:
Methodological & Application
Synthesis of 4-Amino-2-chloropyrimidin-5-ol Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 4-Amino-2-chloropyrimidin-5-ol Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Among the myriad of substituted pyrimidines, the this compound scaffold represents a particularly valuable, yet underexplored, platform for drug discovery. The strategic placement of an amino group, a reactive chloro moiety, and a hydroxyl group offers a trifecta of functional handles for molecular elaboration. This unique arrangement allows for the generation of diverse chemical libraries with potential applications as kinase inhibitors, antivirals, and anticancer agents.
This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization, with a focus on the underlying chemical principles and practical experimental protocols.
Strategic Approach to the Synthesis of the Core Scaffold
The synthesis of this compound is best approached through a multi-step sequence starting from a more readily available precursor. A logical and efficient strategy involves the initial construction of a 2,4-dichloro-5-methoxypyrimidine, followed by regioselective amination at the C4 position, and concluding with demethylation to unmask the C5 hydroxyl group.
Diagram of the Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-methoxypyrimidine
The initial step involves the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative. This is a crucial activation step, as the chloro groups serve as excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.
Expertise & Experience: The "Why" Behind the Method
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy in converting hydroxyl groups on heterocyclic rings to chloro groups. The addition of a tertiary amine, such as N,N-dimethylaniline, is critical. It acts as a catalyst and an acid scavenger, driving the reaction to completion and preventing the accumulation of HCl, which can lead to side reactions.[2][3][4]
Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dihydroxy-5-methoxypyrimidine | 142.11 | 45.0 g | 0.316 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 225 mL | 2.45 |
| N,N-Dimethylaniline | 121.18 | 45 mL | 0.355 |
| Crushed Ice | - | ~800 g | - |
| Diethyl ether | - | As needed | - |
| Petroleum ether (40-60 °C) | - | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (45.0 g, 0.316 mol), phosphorus oxychloride (225 mL), and N,N-dimethylaniline (45 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will precipitate out of the aqueous solution. Extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether (40-60 °C) to yield 2,4-dichloro-5-methoxypyrimidine as a crystalline solid.[2]
Expected Yield: ~75%
Part 2: Regioselective Amination at the C4 Position
The differential reactivity of the C2 and C4 positions on the pyrimidine ring is a key principle to exploit for the regioselective introduction of the amino group.
Expertise & Experience: Understanding Regioselectivity
In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5] This is attributed to the greater electron-withdrawing inductive effect of the two ring nitrogens on the C4 position. By carefully controlling the reaction conditions, such as temperature and stoichiometry, a high degree of selectivity for the C4-aminated product can be achieved.
Diagram of Regioselective Amination
Caption: Regioselective amination at the C4 position.
Experimental Protocol: Synthesis of 4-Amino-2-chloro-5-methoxypyrimidine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-methoxypyrimidine | 179.01 | 10.0 g | 0.0558 |
| Ethanolic Ammonia (7N) | - | 100 mL | - |
| Ethanol | - | As needed | - |
Procedure:
-
In a sealed pressure vessel, dissolve 2,4-dichloro-5-methoxypyrimidine (10.0 g, 0.0558 mol) in 7N ethanolic ammonia (100 mL).
-
Seal the vessel and heat the reaction mixture at 80 °C for 12 hours. The progress of the reaction should be monitored by LC-MS or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-amino-2-chloro-5-methoxypyrimidine.
Expected Yield: 60-70%
Part 3: Demethylation to Yield the Final Core Scaffold
The final step in the synthesis of the core scaffold is the cleavage of the methyl ether to reveal the desired hydroxyl group.
Expertise & Experience: Choosing the Right Demethylation Agent
Cleavage of aryl methyl ethers is a common transformation in organic synthesis. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective for this purpose. BBr₃ is often preferred for its high reactivity at lower temperatures, but HBr in acetic acid is a more economical and practical choice for larger-scale syntheses.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Amino-2-chloro-5-methoxypyrimidine | 159.57 | 5.0 g | 0.0313 |
| 48% Hydrobromic acid (HBr) | - | 50 mL | - |
| Acetic Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
To a round-bottom flask, add 4-amino-2-chloro-5-methoxypyrimidine (5.0 g, 0.0313 mol), acetic acid (50 mL), and 48% hydrobromic acid (50 mL).
-
Heat the mixture to reflux (approximately 120 °C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to give this compound.
Expected Yield: 70-80%
Part 4: Derivatization of the this compound Scaffold
The synthesized core scaffold is a versatile platform for creating a library of derivatives. The three functional groups can be selectively modified.
Diagram of Derivatization Pathways
Caption: Potential derivatization pathways from the core scaffold.
Protocol 1: Nucleophilic Aromatic Substitution at C2
The chloro group at the C2 position can be displaced by various nucleophiles.
Procedure Outline:
-
Dissolve this compound in a suitable solvent (e.g., DMF, NMP).
-
Add the desired nucleophile (e.g., a primary or secondary amine, a thiol) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃).
-
Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by chromatography or recrystallization.
Protocol 2: O-Alkylation at the C5-Hydroxyl Group
The hydroxyl group can be alkylated to introduce a variety of side chains.
Procedure Outline:
-
Suspend this compound in a solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl group.
-
Add the alkylating agent (e.g., an alkyl halide, benzyl bromide).
-
Stir the reaction at room temperature or with gentle heating.
-
After completion, quench the reaction, extract the product, and purify as needed.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques.
Expected Spectroscopic Data for this compound:
| Technique | Expected Features |
| ¹H NMR | Aromatic proton singlet, broad singlets for the NH₂ and OH protons (exchangeable with D₂O). |
| ¹³C NMR | Resonances for the four pyrimidine carbons, with the carbon bearing the chloro group being downfield. |
| IR | N-H and O-H stretching bands, C=N and C=C stretching bands characteristic of the pyrimidine ring. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass, with a characteristic M+2 peak due to the chlorine isotope. |
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Boron tribromide and hydrobromic acid are corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.
-
Reactions in sealed vessels can build up pressure. Ensure the vessel is rated for the intended temperature and pressure.
Conclusion
The synthesis of this compound derivatives provides a rich field for chemical exploration in drug discovery. The protocols and strategies outlined in this guide offer a robust framework for accessing this valuable scaffold. By understanding the principles of regioselectivity and functional group manipulation, researchers can efficiently generate novel molecules for biological screening and the development of next-generation therapeutics.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for 4-Amino-2-chloropyrimidin-5-ol in Modern Drug Discovery
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the pyrimidine core stands out as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active molecules and approved therapeutics. Its π-deficient nature and capacity for diverse substitutions make it an ideal foundation for designing targeted therapies. Within this family, 4-Amino-2-chloropyrimidin-5-ol emerges as a particularly valuable, albeit specialized, building block. This trifunctionalized heterocycle offers a strategic combination of reactive sites, enabling intricate molecular architectures and diverse biological applications, from kinase inhibition to antiviral and anticancer agent development.
The core utility of this scaffold lies in the distinct reactivity of its substituents:
-
The 4-amino group is a critical hydrogen bond donor, famously serving as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases.
-
The 2-chloro substituent acts as an excellent leaving group, providing a versatile handle for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling reactions.
-
The 5-hydroxyl group offers a point for hydrogen bonding interactions, can be used to modulate solubility, and serves as a potential site for further derivatization to explore structure-activity relationships (SAR).
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this compound as a key intermediate in medicinal chemistry.
Proposed Synthetic Pathway
While direct literature on the one-pot synthesis of this compound is sparse, a reliable multi-step synthesis can be proposed based on established transformations of pyrimidine derivatives. A plausible and robust route begins with a suitably substituted precursor, such as 2,4-dichloro-5-methoxypyrimidine, and proceeds through sequential nucleophilic substitution and demethylation.
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 4-Amino-2-chloro-5-methoxypyrimidine (Intermediate)
The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution than the C2 position. This inherent electronic preference allows for selective amination.
Materials:
-
2,4-Dichloro-5-methoxypyrimidine
-
Ammonia (7N solution in Methanol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent like isopropanol or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-amino-2-chloro-5-methoxypyrimidine.
Protocol 2: Demethylation to this compound
Cleavage of the methyl ether is a crucial final step. Strong acids like hydrobromic acid are effective for this transformation.
Materials:
-
4-Amino-2-chloro-5-methoxypyrimidine
-
Hydrobromic acid (48% aqueous solution)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
To a solution of 4-amino-2-chloro-5-methoxypyrimidine (1.0 eq) in glacial acetic acid, add 48% hydrobromic acid (3.0-5.0 eq).
-
Heat the mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent like ethanol to yield pure this compound.
Core Applications in Medicinal Chemistry
Kinase Inhibitors: The Hinge-Binding Powerhouse
The 4-aminopyrimidine motif is a cornerstone of modern kinase inhibitor design. Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. These enzymes utilize ATP for phosphorylation, and many inhibitors are designed to be ATP-competitive. The 4-amino group of the pyrimidine scaffold forms one or two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The 2-position provides a vector for introducing substituents that can occupy the hydrophobic pocket, enhancing potency and selectivity.
Caption: Interaction model of the this compound scaffold in a kinase active site.
The 5-hydroxyl group can further anchor the molecule in the binding site through additional hydrogen bonds with the solvent-exposed region or other nearby residues, or it can be used to improve the physicochemical properties of the final compound.
A Versatile Intermediate for Cross-Coupling Reactions
The C2-chloro atom is a prime site for derivatization using palladium-catalyzed cross-coupling reactions, which are fundamental tools in drug discovery. This allows for the modular and efficient construction of large libraries of compounds for screening.
The Suzuki-Miyaura reaction is a robust method for coupling the 2-chloropyrimidine with a wide range of aryl or heteroaryl boronic acids or esters. This is a common strategy to introduce substituents that can target the hydrophobic regions of an enzyme active site.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Note on Hydroxyl Protection: The acidic proton of the 5-hydroxyl group can potentially interfere with the reaction. While some Suzuki couplings tolerate free hydroxyls, protection (e.g., as a silyl ether like TBDMS or a benzyl ether) may be necessary for optimal yields, especially with sensitive boronic acids or harsh conditions. The following protocol assumes no protection is needed initially but should be considered during optimization.
| Component | Role | Typical Reagents/Conditions |
| Pyrimidine | Electrophile | This compound (1.0 eq) |
| Boronic Acid | Nucleophile | Aryl/Heteroaryl Boronic Acid (1.1-1.5 eq) |
| Catalyst | Pd(0) Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand |
| Ligand | Stabilizes Catalyst | XPhos, SPhos (if using Pd₂(dba)₃) |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 eq) |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, Toluene, DMF |
| Temperature | Reaction Rate | 80 - 110 °C |
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Seal the vessel and heat the reaction mixture at 100 °C for 2-12 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via flash column chromatography to yield the desired 2-aryl-4-aminopyrimidin-5-ol.
This reaction is invaluable for installing a variety of primary or secondary amines at the C2 position, a key step in synthesizing many kinase inhibitors and other targeted agents. Activating the less reactive C-Cl bond requires the use of bulky, electron-rich phosphine ligands.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Note on Hydroxyl/Amino Protection: The N-H of the 4-amino group and the O-H of the 5-hydroxyl group can react with the strong bases used (e.g., NaOtBu). While the 4-amino group is often unreactive enough, protection of the 5-hydroxyl group is more likely to be required.
| Component | Role | Typical Reagents/Conditions |
| Pyrimidine | Electrophile | This compound (1.0 eq) |
| Amine | Nucleophile | Primary/Secondary Amine (1.2-1.5 eq) |
| Catalyst | Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Activates C-Cl bond | RuPhos, BrettPhos, Xantphos (e.g., 2:1 L/Pd) |
| Base | Strong, non-nucleophilic | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Anhydrous, degassed | Toluene, 1,4-Dioxane |
| Temperature | Reaction Rate | 90 - 110 °C |
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 eq) and the ligand (e.g., RuPhos, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon).
-
Add anhydrous, degassed toluene, followed by the this compound (1.0 eq), the desired amine (1.2 eq), and finally the base (e.g., NaOtBu, 1.5 eq). Caution: Add the strong base last and carefully.
-
Heat the mixture at 100-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography to obtain the 2-amino-substituted product.
Conclusion
This compound represents a highly strategic and versatile scaffold for modern medicinal chemistry. Its trifunctional nature provides a robust platform for generating complex molecules with finely tuned biological activities. By leveraging its inherent reactivity—the hinge-binding 4-amino group, the versatile 2-chloro handle for cross-coupling, and the modulating 5-hydroxyl group—drug discovery teams can efficiently explore chemical space and develop novel therapeutic agents. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this powerful building block.
The Versatile Intermediate: A Guide to 4-Amino-2-chloropyrimidin-5-ol in Modern Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the strategic selection of chemical intermediates is paramount to the success of a synthetic campaign. Among the myriad of available building blocks, 4-Amino-2-chloropyrimidin-5-ol emerges as a highly versatile and strategically functionalized scaffold. Its unique arrangement of an amino group, a reactive chloro substituent, and a hydroxyl moiety on the pyrimidine core offers a trifecta of synthetic handles, enabling the construction of complex molecular architectures with significant therapeutic potential.
This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound. Moving beyond a simple recitation of steps, we delve into the underlying chemical principles and strategic considerations that empower chemists to harness the full potential of this valuable intermediate.
Understanding the Core Reactivity: A Trifunctional Scaffold
The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The pyrimidine ring, being an electron-deficient heterocycle, activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr). The amino group at C4 and the hydroxyl group at C5 provide additional points for diversification, allowing for a modular and convergent approach to target synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of any chemical intermediate is a non-negotiable prerequisite for its use in the laboratory.
| Property | Value | Source |
| CAS Number | 943995-31-1 | AK Scientific, Inc.[1] |
| Molecular Formula | C₄H₄ClN₃O | PubChem[2] |
| Molecular Weight | 145.55 g/mol | PubChem[2] |
| Appearance | Off-white to light yellow solid | Various Suppliers |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1] | AK Scientific, Inc.[1] |
Safety and Handling:
This compound should be handled with care in a well-ventilated laboratory fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][3][4] In case of contact with skin or eyes, flush immediately with copious amounts of water.[1][3][4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[1][3][4][5][6]
Strategic Applications in Medicinal Chemistry: The Gateway to Kinase Inhibitors
The 2-aminopyrimidine scaffold is a privileged motif in medicinal chemistry, most notably in the design of kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as an excellent starting material for the synthesis of various kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[7][8]
The general strategy involves the sequential functionalization of the pyrimidine core. The C2-chloro atom is typically displaced by a primary or secondary amine via an SNAr reaction, while the C4-amino group can be further modified, and the C5-hydroxyl group can be used for introducing additional pharmacophoric features or for modulating physicochemical properties.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic pathways from this compound.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the displacement of the C2-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (1.1 - 1.5 equivalents)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen solvent.
-
Add the amine (1.1 - 1.5 equivalents) and the base (2-3 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture and wash the solid with a suitable solvent (e.g., water or diethyl ether).
-
If the product is soluble, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially when using sensitive reagents.
-
Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent like DMF or dioxane is often used to facilitate the dissolution of the reactants and to promote the SNAr reaction.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the formation of a C-C bond at the C2 position using a palladium catalyst.
Materials:
-
This compound
-
Boronic acid or boronate ester (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound (1.0 equivalent), the boronic acid or boronate ester (1.2 - 2.0 equivalents), the palladium catalyst (2-10 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor according to the instrument's guidelines.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki coupling. Different catalyst systems may be required for different substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Characterization and Data Interpretation
Thorough characterization of the products derived from this compound is essential to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Pyrimidine-H | 7.5 - 8.5 | Singlet, position dependent on C6 substituent |
| -NH₂ | 5.0 - 7.0 | Broad singlet, exchangeable with D₂O |
| -OH | 9.0 - 11.0 | Broad singlet, exchangeable with D₂O |
| ¹³C NMR | ||
| C2 | 155 - 165 | |
| C4 | 150 - 160 | |
| C5 | 130 - 140 | |
| C6 | 100 - 115 |
Note: These are approximate values and will be influenced by the solvent and any substituents on the pyrimidine ring.
Conclusion: A Building Block for Future Therapies
This compound represents a powerful and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its strategic functionalization allows for the rapid and efficient construction of complex chemical entities, particularly in the realm of kinase inhibitor discovery. By understanding its core reactivity and applying robust synthetic protocols, researchers can leverage this valuable building block to accelerate the development of the next generation of therapeutics.
References
- 1. aksci.com [aksci.com]
- 2. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.pt [fishersci.pt]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Evaluation of 4-Amino-2-chloropyrimidin-5-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics and clinical candidates. Its versatile structure allows for diverse chemical modifications, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 4-Amino-2-chloropyrimidin-5-ol is a unique, functionalized pyrimidine scaffold that holds significant promise as a starting point for novel drug discovery campaigns. Its distinct substitution pattern offers multiple vectors for chemical elaboration, making it an attractive candidate for library synthesis and subsequent biological screening.
This comprehensive guide provides a suite of detailed application notes and protocols designed to thoroughly investigate the potential biological activities of this compound and its derivatives. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven workflow for the systematic evaluation of a novel chemical entity. We will begin with broad, cell-based assays to identify potential areas of biological activity and progress to more specific, target-based assays to elucidate the mechanism of action.
Part 1: Initial Profiling - Assessing Cytotoxicity and Antiproliferative Effects
The first step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's general cellular toxicity and can offer the first clues towards potential anticancer activity. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines (e.g., NCI-60) and a normal cell line (e.g., MRC-5) to assess selectivity. |
| Compound Concentrations | Typically a 10-point, 3-fold serial dilution starting from 100 µM. |
| Incubation Time | 48 to 72 hours to assess long-term effects on proliferation. |
| Positive Control | Doxorubicin or another standard cytotoxic agent. |
| Endpoint | IC50 (the concentration that inhibits 50% of cell growth). |
Part 2: Kinase Inhibition Assays - A Primary Target for Pyrimidine Derivatives
Many pyrimidine derivatives are known to function as ATP-competitive kinase inhibitors.[4] Given the structural similarity of this compound to known kinase inhibitors, evaluating its activity against a panel of kinases is a logical next step. Key cancer-related kinases to investigate include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Aurora Kinases.[5][6][7]
Principle of Luminescence-Based Kinase Assays
A common method for measuring kinase activity is to quantify the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based system that measures the amount of ADP produced, which is directly proportional to kinase activity.[5][7]
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling pathway and the potential point of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution.[8]
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2).[8]
-
-
Assay Plate Setup:
-
Add the master mix to all wells of a white 96-well plate.
-
Add the diluted test compound to the "Test Inhibitor" wells.
-
Add buffer with DMSO to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Read the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control."
-
Plot the percent inhibition versus compound concentration and determine the IC50 value.
-
| Kinase Target | Substrate | Rationale |
| VEGFR-2 | Poly(Glu,Tyr) 4:1 | Key mediator of angiogenesis, a hallmark of cancer.[10] |
| CDK1/Cyclin B | Histone H1 or specific peptide | Master regulator of the cell cycle; inhibition can lead to cell cycle arrest and apoptosis.[5] |
| Aurora Kinase A/B | Kemptide or similar peptide | Essential for mitotic progression; a target in many cancers.[7][11] |
Part 3: Anti-Inflammatory Potential
Pyrimidine derivatives have also been reported as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[12][13]
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for 10-15 minutes at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Read the absorbance at 590 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 for both COX-1 and COX-2 to assess potency and selectivity.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4] Assays can be designed to measure the inhibition of NF-κB translocation to the nucleus.
Caption: Overview of the NF-κB signaling pathway.
Part 4: Antimicrobial Activity Screening
The privileged pyrimidine scaffold is also found in numerous antimicrobial agents. Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: In a 96-well plate, perform serial dilutions of this compound in the broth.
-
Inoculation: Add the standardized microorganism suspension to each well.
-
Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only). A standard antibiotic (e.g., penicillin for bacteria, amphotericin B for fungi) should also be included.[15]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]
Part 5: Exploring Novel Modalities - Targeted Protein Degradation
Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins via the ubiquitin-proteasome system.[16][17] The functionalized nature of this compound makes it a potential building block for developing such degraders.[16] While a full exploration of TPD is beyond the scope of initial screening, preliminary assays can be conducted if a specific protein target is identified from the kinase screens.
Conceptual Workflow for Assessing Protein Degradation
Caption: Basic workflow for evaluating targeted protein degradation.
Conclusion and Future Directions
This guide provides a foundational set of assays to begin the biological characterization of this compound. The data generated from these protocols will enable researchers to identify promising therapeutic avenues for this novel chemical scaffold. Positive hits in any of these assays should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) exploration, and eventual in vivo validation. The versatility of the pyrimidine core suggests that this compound could serve as a valuable starting point for the development of the next generation of targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. promega.com [promega.com]
- 6. AURORA A Kinase Enzyme System Application Note [promega.de]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 15. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-chloropyrimidin-5-ol as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the investigation of 4-Amino-2-chloropyrimidin-5-ol as a potential enzyme inhibitor, with a primary focus on the protein kinase family. Drawing from the well-established role of the pyrimidine scaffold in medicinal chemistry, we present the scientific rationale for exploring this compound's inhibitory activities.[1][2] Included are comprehensive, step-by-step protocols for a representative in vitro kinase inhibition assay, from reagent preparation to data analysis and interpretation. Furthermore, we discuss the potential mechanism of action and offer insights into structure-activity relationship (SAR) studies.
Introduction: The Pyrimidine Scaffold in Enzyme Inhibition
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, largely due to its prevalence in fundamental biological molecules like DNA and RNA.[1] In the realm of enzyme inhibition, pyrimidine derivatives have garnered significant attention, particularly as inhibitors of protein kinases.[1][3][4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5]
The structural resemblance of the pyrimidine core to the adenine ring of ATP allows pyrimidine-based compounds to act as competitive inhibitors, occupying the ATP-binding site of kinases and thereby blocking the phosphorylation of substrate proteins.[2] this compound is a substituted pyrimidine that presents a unique combination of functional groups—an amino group, a chloro group, and a hydroxyl group—that can be exploited for targeted drug design. The strategically placed amino and chloro groups offer reactive handles for creating diverse derivatives, a common strategy in the synthesis of compound libraries for high-throughput screening.[6][7]
While direct inhibitory data for this compound is not extensively documented, its structural features suggest a strong potential for interaction with the ATP-binding pocket of various kinases. This guide, therefore, provides a foundational framework for researchers to systematically evaluate its efficacy as a kinase inhibitor.
Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition
We hypothesize that this compound functions as a Type I ATP-competitive inhibitor of protein kinases. This proposed mechanism is based on the following structural considerations:
-
Pyrimidine Core: Mimics the adenine component of ATP, enabling it to dock within the highly conserved ATP-binding pocket of kinases.
-
Hydrogen Bonding: The amino group and the nitrogen atoms within the pyrimidine ring can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for anchoring ATP and many known inhibitors.
-
Scope for Derivatization: The chloro and hydroxyl groups provide opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Proposed ATP-competitive inhibition mechanism.
Experimental Protocols: In Vitro Kinase Inhibition Assay
This section provides a detailed protocol for assessing the inhibitory potential of this compound against a representative protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase). This protocol can be adapted for various kinase targets.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Recombinant active protein kinase
-
Substrate: Specific peptide or protein substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphospecific antibody for ELISA-based detection)
-
DMSO: Dimethyl sulfoxide (for compound dilution)
-
Microplates: 96-well or 384-well plates (white plates for luminescence assays)
-
Plate Reader: Capable of detecting luminescence, fluorescence, or absorbance, depending on the chosen detection method.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 1 nM).
-
Prepare a final intermediate dilution of each concentration in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of the kinase solution (diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
-
Add 10 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, if using the ADP-Glo™ assay:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Investigation of Antiviral Activity of 4-Amino-2-chloropyrimidin-5-ol
Introduction: The Rationale for Investigating 4-Amino-2-chloropyrimidin-5-ol as an Antiviral Candidate
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, including numerous antiviral drugs.[1] These compounds can exert their antiviral effects through various mechanisms, such as interfering with the synthesis of viral nucleic acids (DNA or RNA) or inhibiting key viral or host cell enzymes essential for viral replication.[1] The emergence of drug-resistant viral strains and the constant threat of new viral pandemics necessitate a continuous search for novel antiviral agents with diverse mechanisms of action.
This compound is a substituted pyrimidine that, based on its structural features, presents an intriguing candidate for antiviral research. The presence of amino, chloro, and hydroxyl groups offers multiple points for potential interaction with biological targets. While direct antiviral data for this specific molecule is not extensively published, its chemical architecture warrants a systematic investigation into its potential as a broad-spectrum antiviral agent or as a modulator of host-cell pathways exploited by viruses.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antiviral potential of this compound. The protocols herein are designed to be self-validating and provide a logical, stepwise approach, from initial cytotoxicity assessments to broad-spectrum antiviral screening and preliminary mechanism of action studies.
Compound Handling and Preparation
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is provided below. These values are computationally derived and should be confirmed experimentally.
| Property | Predicted Value | Reference |
| Molecular Formula | C₄H₄ClN₃O | --INVALID-LINK-- |
| Molecular Weight | 145.55 g/mol | --INVALID-LINK-- |
| XLogP3 | -0.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Topological Polar Surface Area | 67.5 Ų | --INVALID-LINK-- |
Safety Precautions
As with any novel chemical entity, this compound should be handled with care. Assume the compound is potentially hazardous in the absence of comprehensive toxicological data.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Waste Disposal: Dispose of all waste materials containing the compound in accordance with local institutional and governmental regulations for chemical waste.
Stock Solution Preparation
The solubility of this compound should be experimentally determined in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for biological assays.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Facilitate dissolution by vortexing and, if necessary, gentle warming in a water bath (not to exceed 37°C).
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Cytotoxicity Assessment: A Prerequisite for Antiviral Screening
Before evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic effects on the host cells that will be used for the antiviral assays.[2] This allows for the differentiation between true antiviral activity and non-specific effects due to cell death. The 50% cytotoxic concentration (CC50) is a key parameter determined from these assays.
MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the 96-well plates with the appropriate host cells at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cell controls (medium with DMSO at the same final concentration as the treated wells) and a blank control (medium only).
-
Incubation: Incubate the plates for a duration that mirrors the planned antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.
Caption: Workflow for determining the CC50 of this compound using the MTT assay.
Antiviral Activity Screening
Once the non-cytotoxic concentration range of this compound is established, its antiviral activity can be evaluated. A tiered screening approach is recommended, starting with broad-spectrum assays against a panel of representative viruses.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is highly effective for evaluating antiviral compounds.[4][5]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound working solutions
-
Infection medium (serum-free or low-serum)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Step-by-Step Protocol:
-
Cell Preparation: Ensure cell monolayers are 90-100% confluent on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the overlay medium containing various non-cytotoxic concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and performing non-linear regression analysis.
TCID50-Based Antiviral Assay
For viruses that do not form plaques, the 50% tissue culture infectious dose (TCID50) assay can be adapted to screen for antiviral activity by measuring the reduction in viral-induced cytopathic effect (CPE).[6][7]
Materials:
-
Susceptible host cells in a 96-well plate
-
Virus stock
-
This compound working solutions
-
Infection medium
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with host cells to achieve confluency.
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells. Then, add a fixed amount of virus (e.g., 100 TCID50) to each well. Include appropriate controls (virus only, cells only, compound only).
-
Incubation: Incubate the plate at 37°C and monitor daily for the development of CPE.
-
CPE Scoring: After the virus control wells show significant CPE (typically 3-7 days), score all wells for the presence or absence of CPE.
-
Data Analysis: The antiviral activity can be quantified by determining the concentration of the compound that protects 50% of the wells from viral-induced CPE. This can be calculated using methods such as the Reed-Muench formula.
Preliminary Mechanism of Action Studies
Should this compound demonstrate significant antiviral activity, the next step is to investigate its potential mechanism of action. Based on the known activities of other pyrimidine analogs, several key viral and host targets can be explored.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).
Caption: Logical flow of a time-of-addition assay to pinpoint the stage of viral inhibition.
Protocol:
-
Perform a standard antiviral assay (e.g., plaque reduction or virus yield reduction).
-
Add this compound at different time points relative to viral infection:
-
Pre-treatment: Add the compound to the cells for a period before infection, then remove it before adding the virus. This assesses activity against cellular factors required for entry.
-
Co-treatment: Add the compound at the same time as the virus. This targets the entry process.
-
Post-treatment: Add the compound at various times after viral infection. This targets post-entry steps like replication and egress.
-
-
Analyze the results to determine the time window in which the compound is most effective.
Enzyme Inhibition Assays
If the time-of-addition assay suggests an effect on viral replication, specific enzyme inhibition assays can be performed. Commercially available kits can be used to screen for inhibition of key viral enzymes.
-
Reverse Transcriptase (RT) Inhibition Assay: For retroviruses like HIV, an RT inhibition assay can determine if the compound directly targets this enzyme.[8][9][10][11]
-
Protease Inhibition Assay: Many viruses, such as HIV and SARS-CoV-2, rely on proteases for polyprotein processing. A protease inhibitor screening assay can assess the compound's activity against these enzymes.[1][12][13]
Host Cell Kinase Inhibition
Viruses often hijack host cell kinases for their replication.[14][15] Pyrimidine derivatives have been shown to inhibit various cellular kinases.[16] Investigating the effect of this compound on a panel of host cell kinases could reveal a host-targeted antiviral mechanism. This can be performed using commercially available kinase profiling services.
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive initial assessment of the antiviral potential of this compound.
| Parameter | Description | Significance |
| CC50 | 50% Cytotoxic Concentration | Indicates the concentration at which the compound is toxic to 50% of the cells. A higher CC50 is desirable. |
| EC50 | 50% Effective Concentration | The concentration of the compound that inhibits 50% of viral activity. A lower EC50 indicates higher potency. |
| Selectivity Index (SI) | CC50 / EC50 | A key indicator of the therapeutic window of a compound. An SI > 10 is generally considered promising for further development. |
A promising "hit" compound will exhibit a low EC50, a high CC50, and consequently, a high Selectivity Index. Positive results would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the compound's potency and safety profile, as well as in vivo studies in animal models.
References
- 1. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 8. EnzChek™ Reverse Transcriptase Assay Kit 1000 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Novel high throughput screen identifies an HIV-1 reverse transcriptase inhibitor with a unique mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV Reverse Transcriptase Assay [profoldin.com]
- 12. caymanchem.com [caymanchem.com]
- 13. SARS-CoV-2 Main Protease Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 14. mdpi.com [mdpi.com]
- 15. Viral and host-cell protein kinases: enticing antiviral targets and relevance of nucleoside, and viral thymidine, kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Synthesis and Utilization of 4-Amino-2-chloropyrimidin-5-ol in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the synthesis and application of the versatile heterocyclic building block, 4-amino-2-chloropyrimidin-5-ol, in the design and synthesis of novel kinase inhibitors. This document outlines a proposed synthetic pathway to access this key intermediate and details its subsequent functionalization through palladium-catalyzed cross-coupling reactions. The rationale behind its use, focusing on the strategic importance of its functional groups for kinase active site engagement, is discussed. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided to enable researchers to effectively utilize this scaffold in their drug discovery programs.
Introduction: The Strategic Value of the Aminopyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to mimic the purine core of adenosine triphosphate (ATP), enabling competitive inhibition at the kinase hinge region.[3] Specifically, the 4-aminopyrimidine motif is a highly effective pharmacophore, capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a key feature for potent and selective kinase inhibition.[3]
The subject of these notes, this compound, is a trifunctionalized building block that offers a unique combination of features for the synthesis of sophisticated kinase inhibitors:
-
The 4-Amino Group: Acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.
-
The 2-Chloro Group: Provides a reactive handle for introducing a wide variety of substituents through well-established cross-coupling chemistries, allowing for the exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.
-
The 5-Hydroxyl Group: Can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the kinase active site or influencing the physicochemical properties of the final compound.
This guide will first propose a viable synthetic route to this compound and then delve into its application in the synthesis of kinase inhibitors, providing detailed experimental protocols.
Proposed Synthesis of this compound
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 4-Amino-2-chloro-5-methoxypyrimidine (Hypothetical)
This protocol is based on typical nucleophilic aromatic substitution reactions on chloropyrimidines.
Materials:
-
2,4-dichloro-5-methoxypyrimidine
-
Ammonia (7 N solution in methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent like isopropanol, add a solution of ammonia in methanol (7 N, 2.0-3.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., a gradient of 0-50% EtOAc in hexanes) to afford 4-amino-2-chloro-5-methoxypyrimidine.
Protocol 2: Demethylation to this compound
This protocol is adapted from a known procedure for the demethylation of a related 2-chloro-5-methoxypyrimidine.[4]
Materials:
-
4-Amino-2-chloro-5-methoxypyrimidine
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-chloro-5-methoxypyrimidine (1.0 eq) in acetic acid.
-
Add 48% aqueous hydrobromic acid (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 5-10 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully add water.
-
Extract the aqueous mixture with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Application in Kinase Inhibitor Synthesis: Diversification at the 2-Position
The 2-chloro substituent of this compound is the primary site for diversification, allowing for the introduction of various aryl, heteroaryl, and amino moieties through palladium-catalyzed cross-coupling reactions. This enables the exploration of the solvent-exposed region of the kinase ATP-binding pocket, a common strategy to enhance potency and selectivity.
Diagram: General Diversification Strategy
Caption: Diversification of the this compound scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 2-position of the pyrimidine and various aryl or heteroaryl boronic acids or esters.[5][6]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[7]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-12 hours for conventional heating, 10-30 minutes for microwave).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 (Microwave) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF |
| Temperature | 100 °C | 120 °C |
| Time | 8 hours | 20 minutes |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.[8]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.[9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Recommended Catalyst/Ligand Systems for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Typical Base |
| Primary Aliphatic | XPhos, RuPhos | NaOtBu |
| Primary Aryl | BrettPhos | K₃PO₄ |
| Secondary Aliphatic/Aryl | SPhos, DavePhos | Cs₂CO₃ |
Scientific Rationale and Mechanistic Insights
The strategic placement of the amino and hydroxyl groups on the pyrimidine core of this compound is critical for its utility in kinase inhibitor design.
-
Hinge Binding: As previously mentioned, the 4-amino group is a key hydrogen bond donor that interacts with the backbone of the kinase hinge region. This interaction is a hallmark of many potent ATP-competitive kinase inhibitors.[3]
-
The Role of the 5-Hydroxyl Group: The 5-hydroxyl group can participate in additional hydrogen bonding interactions within the ATP binding pocket, potentially with conserved water molecules or amino acid side chains. This can contribute to increased binding affinity and selectivity. Furthermore, the hydroxyl group can serve as a point for further derivatization or as a bioisosteric replacement for other functional groups.
-
Kinase Selectivity: The diverse substituents introduced at the 2-position via Suzuki or Buchwald-Hartwig coupling can be tailored to exploit unique features of the target kinase's active site, thereby achieving high selectivity over other kinases.
Troubleshooting and Optimization
Low Yield in Suzuki Coupling:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and handled under inert conditions.
-
Base Incompatibility: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Poor Boronic Acid Quality: Use high-purity boronic acids; consider using the corresponding boronate esters for improved stability.
Low Yield in Buchwald-Hartwig Amination:
-
Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent. Screen a panel of ligands for optimal results.
-
Base Sensitivity: Some functional groups may be sensitive to strong bases like NaOtBu. Consider using milder bases like K₃PO₄ or Cs₂CO₃.
-
Inert Atmosphere: The catalytic system is highly sensitive to oxygen. Ensure rigorous exclusion of air.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for strategic derivatization to optimize potency, selectivity, and pharmacokinetic properties. The proposed synthetic route and the detailed protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery pipelines. The insights into its potential binding interactions with kinase active sites further underscore its significance in the rational design of next-generation targeted therapies.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 4-Amino-2-chloropyrimidin-5-ol in Agricultural Chemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Agrochemicals
The pyrimidine scaffold is a cornerstone in the development of a diverse array of biologically active molecules, and its strategic importance in the agrochemical industry cannot be overstated. Among the various functionalized pyrimidines, 4-Amino-2-chloropyrimidin-5-ol emerges as a highly versatile and valuable starting material for the synthesis of potent herbicides. Its unique arrangement of amino, chloro, and hydroxyl functional groups offers multiple reaction sites, enabling the construction of complex heterocyclic systems with significant herbicidal activity.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of agricultural chemical development. It provides in-depth application notes, detailed experimental protocols, and the underlying chemical principles for the effective utilization of this compound in the synthesis of next-generation herbicides, particularly those belonging to the triazolopyrimidine sulfonanilide class.[1][2] This class of herbicides is renowned for its high efficacy at low application rates and a favorable environmental profile, primarily acting through the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for plant growth but absent in animals.[3][4]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₄ClN₃O | [5] |
| Molecular Weight | 145.55 g/mol | [5] |
| Appearance | Light yellow crystal | [6] |
| CAS Number | 1353777-47-5 | [5] |
| Melting Point | >250 °C (decomposes) | Data not explicitly found, typical for similar structures |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Inferred from general knowledge of similar compounds. |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. | [6] |
Safety and Handling: this compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[7][8] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS).[7][9]
Synthetic Pathways: From Pyrimidine Core to Potent Herbicides
The primary application of this compound in agrochemical synthesis is as a precursor to the triazolopyrimidine core, which is central to a number of commercial herbicides. The general synthetic strategy involves the construction of the triazole ring fused to the pyrimidine, followed by the introduction of a substituted sulfonylurea or sulfonamide linkage. The chlorine atom at the 2-position is a key reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that modulate the herbicidal activity and crop selectivity.
The following diagram illustrates the general synthetic pathway from this compound to triazolopyrimidine sulfonanilide herbicides.
Caption: General synthetic route to triazolopyrimidine sulfonanilide herbicides.
Experimental Protocols: Synthesis of a Representative Triazolopyrimidine Intermediate
The following protocol provides a representative, step-by-step methodology for the synthesis of a key triazolopyrimidine intermediate from a 4-aminopyrimidine precursor. This protocol is based on established chemical principles for this class of compounds and should be adapted and optimized by the researcher for specific target molecules.[10][11]
Objective: To synthesize a 2-amino-[1][2][7]triazolo[1,5-c]pyrimidine intermediate.
Materials:
-
This compound
-
Isothiocyanomethyl formate
-
Hydroxylamine hydrochloride
-
Organic solvent (e.g., Ethyl acetate, Acetonitrile)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Analytical equipment for reaction monitoring and product characterization (TLC, HPLC, NMR)
Protocol Workflow Diagram:
Caption: Workflow for the synthesis of a triazolopyrimidine intermediate.
Step-by-Step Procedure:
-
Addition Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1.0 equivalent of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
To this solution, add 1.2 equivalents of isothiocyanomethyl formate.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
-
Cyclization:
-
Once the initial reaction is complete, cool the mixture to room temperature.
-
In a separate flask, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride and 2.0 equivalents of a suitable base (e.g., triethylamine) in the same organic solvent.
-
Add this solution dropwise to the reaction mixture from Step 1.
-
Stir the resulting mixture at room temperature for 4-8 hours, again monitoring by TLC or HPLC until the cyclization is complete.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers.
-
-
Purification and Characterization:
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterize the purified 2-amino-[1][2][7]triazolo[1,5-c]pyrimidine intermediate by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
-
Analytical Methods for Quality Control
Rigorous analytical quality control is essential to ensure the purity and identity of the synthesized intermediates and final products. HPLC is a powerful technique for this purpose.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or phosphoric acid for pH adjustment) and methanol or acetonitrile.[12] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[12] |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-20 µL |
This method can be adapted to separate the starting material, intermediates, and the final product, allowing for accurate monitoring of reaction progress and assessment of final product purity.[13]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of highly active triazolopyrimidine sulfonanilide herbicides. The synthetic routes leveraging this precursor are robust and adaptable, allowing for the creation of a diverse library of potential agrochemical candidates. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this pyrimidine derivative. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the design of novel herbicides with improved efficacy, selectivity, and environmental profiles.
References
- 1. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.pt [fishersci.pt]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN107602566B - The synthetic method of florasulam intermediate - Google Patents [patents.google.com]
- 11. CN106905323A - The preparation method of diclosulam - Google Patents [patents.google.com]
- 12. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-2-chloropyrimidin-5-ol
Introduction: 4-Amino-2-chloropyrimidin-5-ol is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their role as versatile building blocks for biologically active molecules.[1][2] The purity of such intermediates is paramount, as even trace impurities can impact the yield, selectivity, and safety profile of subsequent synthetic steps and the final active ingredient. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting the purification of this compound, focusing on practical, field-proven techniques and the scientific principles that underpin them.
Core Physicochemical Considerations for Purification
Before troubleshooting specific issues, it is crucial to understand the key chemical properties of this compound that govern its behavior during purification. While direct data for this specific molecule is scarce, we can infer its properties from its structure and related pyrimidine analogs.
-
Amphoteric Nature: The molecule possesses a basic amino group (-NH2) and an acidic hydroxyl group (-OH). This amphoteric character means its solubility is highly dependent on pH. It will likely be least soluble at its isoelectric point and more soluble in acidic (protonated amine) or basic (deprotonated hydroxyl) solutions.
-
Tautomerism: The 5-hydroxy-pyrimidine moiety can exist in equilibrium with its keto tautomer (a pyrimidinone). This can affect its polarity, hydrogen bonding capability, and interaction with chromatographic media.
-
Polarity: The presence of amino and hydroxyl groups makes the molecule quite polar, suggesting poor solubility in non-polar solvents like hexanes and moderate to good solubility in polar protic solvents like alcohols and water, especially at elevated temperatures.
-
Potential Impurities: Common impurities may include starting materials, reagents from the synthesis (e.g., chlorinating agents[3]), over-chlorinated byproducts[4], or degradation products. Stability can be a concern; some aminopyrimidines can be sensitive to heat and extreme pH.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product has a strong color (e.g., dark brown or yellow). How can I remove these colored impurities?
A1: Colored impurities are often highly conjugated, polar byproducts.
-
Primary Recommendation: Activated Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Boil the solution for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. This is highly effective for removing non-specific color bodies. Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, planar, colored molecules.
-
Secondary Recommendation: Column Chromatography. If charcoal treatment is insufficient, flash column chromatography using silica gel is the next logical step. The colored impurities may be significantly more or less polar than your product, allowing for effective separation.
Q2: I'm seeing very low recovery after recrystallization. What am I doing wrong?
A2: Low recovery is typically a solubility issue.
-
Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For a polar compound like this, consider mixed-solvent systems. A good starting point is a polar solvent in which it is soluble (e.g., ethanol, isopropanol, or dioxane) paired with an anti-solvent in which it is insoluble (e.g., water, or a less polar solvent like ethyl acetate or toluene).
-
Using Too Much Solvent: This is a very common error. Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even after cooling, drastically reducing the yield.
-
Premature Crystallization: If the product crystallizes out during hot filtration, you will lose a significant portion. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently (an ice bath can help after it reaches room temperature) and for an adequate amount of time to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can initiate crystallization if it is reluctant to start.
Q3: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Lower the Temperature of Saturation: Add slightly more solvent so that the solution becomes saturated at a lower temperature.
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling encourages oil formation over orderly crystal growth.
-
Use a Different Solvent System: The solvent may be too good, preventing the formation of a stable crystal lattice. Try a more poorly solvating system.
-
Seeding: If you have a few pure crystals, add one or two to the cooled solution to act as a nucleation point for crystal growth.
Q4: How do I choose between recrystallization and column chromatography for my primary purification?
A4: The choice depends on the impurity profile and the desired scale. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q5: My compound streaks badly on silica TLC plates. What causes this and how can I get clean spots?
A5: Streaking on silica gel is a classic sign of a basic compound interacting too strongly with the acidic silica surface.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. For a Dichloromethane/Methanol system, add 0.5-1% triethylamine (Et3N) or ammonium hydroxide. This will protonate the silanol groups on the silica surface, preventing strong ionic interactions with your basic amino group.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase (C18) plate, which separates based on different principles.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, incorporating in-process checks to ensure purity.
Protocol 1: Optimized Recrystallization from Ethanol/Water
This protocol is ideal for removing impurities with significantly different polarities.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a stir bar. Add ethanol dropwise at room temperature until a slurry is formed, then heat the mixture to reflux (approx. 78°C) on a stirrer hotplate. Continue adding hot ethanol in small portions until the solid is just dissolved. This ensures the minimum amount of solvent is used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg (2% w/w) of activated charcoal. Return the flask to the hotplate and reflux for 5-10 minutes.
-
Hot Filtration: Pre-heat a separate flask and a fluted filter paper/funnel. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. If crystals form on the funnel, add a small amount of hot solvent to redissolve them.
-
Crystallization: Add hot water dropwise to the filtrate until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, creating a saturated solution. Cover the flask and allow it to cool slowly to room temperature.
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by cold water.
-
Drying & Validation: Dry the crystals under vacuum. Determine the yield and assess purity by measuring the melting point (a sharp melting point indicates high purity) and running an HPLC or TLC analysis.
Protocol 2: Flash Column Chromatography
This method is best for separating compounds of similar polarity.
-
Solvent System Selection: Using TLC, find a mobile phase that gives your product an Rf value of ~0.3. A good starting point is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). For this compound, a system of 95:5 DCM:MeOH + 0.5% Triethylamine (Et3N) is a likely candidate. The Et3N is critical to prevent streaking.[6]
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or DCM). If it is not fully soluble, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your compound using TLC or a UV lamp if the compound is UV-active.
-
Isolation & Validation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation). Dry the resulting solid under high vacuum. Validate the purity using HPLC, NMR, and melting point analysis.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for this compound |
| Water | 100 | 10.2 | Likely a good anti-solvent. May have some solubility when hot/acidic/basic. |
| Ethanol | 78 | 4.3 | Good primary solvent. Forms an effective solvent/anti-solvent pair with water. |
| Isopropanol | 82 | 3.9 | Similar to ethanol, can be a good primary solvent. |
| Dioxane | 101 | 4.8 | Aprotic polar solvent; good alternative if protic solvents cause issues. Use with water as an anti-solvent. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity. May be useful as a primary solvent or as an anti-solvent with a more polar solvent. |
| Toluene | 111 | 2.4 | Non-polar. Likely a poor solvent, making it a good choice for a final wash to remove non-polar grease/impurities. |
Troubleshooting Workflow Visualization
This diagram outlines a logical flow for addressing failed purification attempts.
Caption: Logical workflow for troubleshooting a failed purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. japsonline.com [japsonline.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. 4-Amino-2-chloro-5-methylpyrimidine | CAS#:14394-70-8 | Chemsrc [chemsrc.com]
- 6. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-chloropyrimidin-5-ol Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2-chloropyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible synthesis.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most plausible synthetic route, based on established chemical principles, involves a four-step sequence:
-
Formation of a 5-methoxypyrimidine precursor: Starting from simple building blocks, 2,4-dihydroxy-5-methoxypyrimidine is synthesized.
-
Chlorination: The dihydroxy pyrimidine is then chlorinated to yield 2,4-dichloro-5-methoxypyrimidine.
-
Selective Amination: A crucial step involving the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position to introduce the amino group.
-
Demethylation: The final step to unmask the hydroxyl group at the C5 position.
This guide will break down the challenges and optimization strategies for each of these critical stages.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis.
Step 1 & 2: Precursor Synthesis and Chlorination
Question 1: My yield of 2,4-dichloro-5-methoxypyrimidine is low, and I have a significant amount of unreacted 2,4-dihydroxy-5-methoxypyrimidine. What's going wrong?
Answer: This is a common issue often related to the efficiency of the chlorination agent or the reaction conditions.
-
Cause: Incomplete reaction due to insufficient chlorinating agent or deactivation of the agent. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation.[1][2] Its effectiveness can be hampered by the presence of water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and reagents should be anhydrous. Moisture will quench the POCl₃.
-
Optimize Reagent Stoichiometry: While excess POCl₃ can be used, a more controlled approach is to use a slight excess (2.0-2.5 equivalents) in an appropriate solvent like toluene or xylene.[3]
-
Role of a Base: The addition of a tertiary amine base like N,N-dimethylaniline or pyridine (1.0-1.5 equivalents) is often used to facilitate the reaction.[1][3] The base acts as a scavenger for the HCl generated during the reaction, which can otherwise inhibit the process.
-
Reaction Temperature and Time: The reaction typically requires heating. A temperature range of 100-160°C for 2-6 hours is common.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Consider PCl₅ as an Additive: In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is a more potent chlorinating agent.[4]
-
Question 2: I am observing the formation of mono-chlorinated or other byproducts during the chlorination step. How can I improve the selectivity?
Answer: The formation of byproducts is often a result of suboptimal reaction conditions.
-
Cause: Insufficient reaction time or temperature can lead to the formation of mono-chlorinated species. Conversely, excessively harsh conditions might lead to decomposition or other side reactions.
-
Troubleshooting Steps:
-
Controlled Temperature: Gradually increase the temperature to the desired reflux and maintain it consistently.
-
Reaction Monitoring: Use TLC or HPLC to track the disappearance of the starting material and the formation of the desired product. This will help you avoid prolonged heating that could lead to byproduct formation.
-
Purification: After the reaction, excess POCl₃ should be carefully removed, often by distillation under reduced pressure or by quenching the reaction mixture in ice-water.[5] The crude product can then be purified by extraction and recrystallization.[1]
-
Step 3: Selective Amination
Question 3: My amination of 2,4-dichloro-5-methoxypyrimidine is not regioselective, and I am getting a mixture of 2-amino and 4-amino isomers. How can I favor the desired 4-amino product?
Answer: The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is a well-studied area, and the C4 position is generally more reactive than the C2 position.[6][7][8] However, several factors can influence this selectivity.
-
Cause: The electronic properties of the pyrimidine ring and the nature of the nucleophile and reaction conditions play a significant role. The C4 and C6 positions are typically more electron-deficient and thus more susceptible to nucleophilic attack.[9]
-
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start the reaction at a lower temperature (e.g., 0°C or room temperature) and slowly warm if necessary.
-
Choice of Amine Source: The nucleophilicity of the amine can affect selectivity. For a simple amino group, using a protected amine followed by deprotection, or using a reagent like ammonia or an ammonia equivalent (e.g., ammonium hydroxide) under controlled conditions is advisable.
-
Catalysis: While many aminations of dichloropyrimidines proceed without a catalyst, palladium-catalyzed amination has been shown to be highly regioselective for the C4 position.[6][8] Using a palladium catalyst with an appropriate ligand can significantly improve the yield of the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are often used.
-
Caption: Troubleshooting decision tree for amination regioselectivity.
Step 4: Demethylation
Question 4: The demethylation of the 5-methoxy group is incomplete or leads to decomposition of my product. What are the best conditions for this step?
Answer: Demethylation of aryl methyl ethers requires strong Lewis or Brønsted acids, but the conditions must be carefully controlled to avoid decomposition of the electron-rich aminopyrimidine ring.
-
Cause: The reaction conditions may be too harsh or not optimized for your specific substrate.
-
Troubleshooting Steps:
-
Choice of Reagent:
-
Boron Tribromide (BBr₃): This is a powerful and effective reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78°C to room temperature) in an inert solvent like dichloromethane.
-
Hydrobromic Acid (HBr): Refluxing in concentrated HBr is another common method. This is a harsher condition and might require optimization of reaction time and temperature.[2]
-
-
Reaction Monitoring: Closely monitor the reaction by TLC or HPLC to determine the point of complete conversion of the starting material. Over-reaction can lead to decomposition.
-
Work-up Procedure: After the reaction is complete, the work-up is critical. The reaction mixture needs to be carefully quenched, neutralized, and the product extracted. Purification by column chromatography or recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis?
A1: Several reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
-
Boron Tribromide (BBr₃): Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Hydrobromic Acid (HBr): Highly corrosive. Handle with appropriate PPE.
Q2: How can I best purify the final product, this compound?
A2: The final product is a polar molecule.
-
Crystallization: This is often the preferred method for purification if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. Due to the polarity of the compound, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures) will likely be required. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable chromatographic technique.[11]
-
Ion-Exchange Chromatography: For acidic or basic compounds, ion-exchange chromatography can be a powerful purification method.[12]
Q3: How stable is the final product, this compound?
A3: Hydroxypyrimidines can be susceptible to oxidation and other degradation pathways, especially at elevated temperatures or upon exposure to light.[13] It is advisable to store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Quantitative Data Summary
| Step | Key Reagents | Typical Conditions | Expected Yield | Key Challenges |
| Chlorination | POCl₃, N,N-dimethylaniline | Reflux, 2-6 hours | 75-90% | Anhydrous conditions, removal of excess POCl₃ |
| Amination | Ammonia source, Pd-catalyst (optional) | 0°C to RT | 60-85% | Regioselectivity (C4 vs. C2) |
| Demethylation | HBr or BBr₃ | Reflux or low temperature | 70-90% | Incomplete reaction, product decomposition |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (1 eq).
-
Add phosphorus oxychloride (2.5 eq) and N,N-dimethylaniline (1.2 eq).[1]
-
Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization from a suitable solvent like petroleum ether.[1]
Protocol 2: Selective Amination at C4
-
Dissolve 2,4-dichloro-5-methoxypyrimidine (1 eq) in a suitable aprotic solvent (e.g., THF or dioxane) in a reaction flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol). Alternatively, use an appropriate ammonium salt with a non-nucleophilic base.
-
Allow the reaction to stir at 0°C and then slowly warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Demethylation to this compound
-
Dissolve 4-Amino-2-chloro-5-methoxypyrimidine (1 eq) in glacial acetic acid.
-
Add concentrated hydrobromic acid (48%).[2]
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]
Technical Support Center: Synthesis of 4-Amino-2-chloropyrimidin-5-ol
Welcome to the technical support center for the synthesis of 4-Amino-2-chloropyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your work.
Troubleshooting Guide: Common Byproducts and Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of a Dichlorinated Impurity
Question: My final product shows a mass spectrum with a significant peak corresponding to a dichlorinated species, and the yield of my target compound is lower than expected. What is this byproduct and how can I avoid it?
Answer:
The most probable dichlorinated byproduct is 4-amino-2,6-dichloropyrimidin-5-ol . This arises from the over-chlorination of the pyrimidine ring, a common issue when using potent chlorinating agents like phosphorus oxychloride (POCl₃).
Causality: The synthesis of this compound often involves the chlorination of a dihydroxypyrimidine precursor. The reactivity of the positions on the pyrimidine ring can lead to substitution at both the 2 and 6 positions if the reaction conditions are not carefully controlled.
Troubleshooting and Prevention:
-
Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent. Use of a significant excess of POCl₃ should be avoided.
-
Temperature Control: Perform the chlorination at the lowest effective temperature. Elevated temperatures can drive the reaction towards di-substitution.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed and before significant amounts of the dichlorinated byproduct are formed.
Purification Strategy:
If the dichlorinated byproduct has already formed, it can often be separated from the desired monochlorinated product by column chromatography on silica gel. The difference in polarity between the two compounds should allow for effective separation.
Issue 2: Formation of a Hydrolyzed Byproduct
Question: During aqueous workup, I observe the formation of a more polar, water-soluble byproduct, which complicates extraction and reduces my yield. What is this compound?
Answer:
This is likely 4-amino-5-hydroxy-pyrimidin-2-one , the product of hydrolysis of the chloro-substituent at the 2-position. Chloropyrimidines are susceptible to hydrolysis, especially under acidic or basic conditions during workup.[1][2]
Causality: The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group and can be displaced by water, which acts as a nucleophile. This reaction is often catalyzed by acids or bases. The rate of hydrolysis can be significantly influenced by the electronic nature of other substituents on the pyrimidine ring.
Troubleshooting and Prevention:
-
Neutral Workup: Whenever possible, perform the workup under neutral or near-neutral pH conditions.
-
Temperature of Workup: Keep the temperature low during extraction and washing steps to minimize the rate of hydrolysis.
-
Solvent Choice: Use organic solvents that are immiscible with water and can efficiently extract the desired product, minimizing its contact time with the aqueous phase.
Purification Strategy:
The hydrolyzed byproduct is significantly more polar than the chlorinated product. It can often be removed by washing the organic extract with brine. If the byproduct persists, column chromatography can be effective.
Issue 3: Dimerization of the Starting Material or Product
Question: I am observing a high molecular weight byproduct that is difficult to characterize and remove. Could this be a dimer?
Answer:
Yes, dimerization is a known side reaction for aminopyrimidines, especially under acidic conditions.[3] The resulting dimer would be a complex heterocyclic structure.
Causality: The amino group on the pyrimidine ring can be protonated, activating the ring towards nucleophilic attack from another molecule of the aminopyrimidine. This can lead to the formation of a covalent bond between two pyrimidine units.
Troubleshooting and Prevention:
-
pH Control: Avoid strongly acidic conditions, especially at elevated temperatures.
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the desired intramolecular cyclization or intermolecular reaction with another reagent.
Purification Strategy:
Dimers are significantly larger and often have different polarity and solubility profiles compared to the monomeric product. They can typically be removed by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are:
-
Temperature: To prevent over-chlorination and other side reactions.
-
Stoichiometry of Reagents: Particularly the chlorinating agent, to avoid the formation of dichlorinated byproducts.
-
pH during Workup: To prevent hydrolysis of the chloropyrimidine.[1][2]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system that provides good separation between your starting material, product, and major byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is recommended.
Q3: What are the best practices for purifying the crude product?
A3: A combination of techniques is often most effective:
-
Aqueous Workup: Carefully performed to remove inorganic salts and water-soluble impurities.
-
Recrystallization: An excellent method for removing minor impurities if a suitable solvent can be found.
-
Column Chromatography: The most versatile technique for separating the desired product from closely related byproducts like over-chlorinated species or dimers.
Experimental Protocols
Protocol 1: Column Chromatography for Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol or acetone), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system. A good starting point for the eluent could be a mixture of ethyl acetate and hexanes, with the polarity gradually increased.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Reaction Pathways
To better understand the formation of the main product and a key byproduct, the following diagrams illustrate the reaction pathways.
Caption: Main reaction pathway and over-chlorination byproduct formation.
Caption: Hydrolysis of the desired product during aqueous workup.
References
Technical Support Center: 4-Amino-2-chloropyrimidin-5-ol
Welcome to the technical support center for 4-Amino-2-chloropyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Scenario 1: Inconsistent or Poor Analytical Results (e.g., HPLC, NMR)
-
Issue: You observe unexpected peaks in your HPLC chromatogram, or the purity of your compound appears to have decreased over time. NMR spectra may show additional signals that were not present in the initial analysis.
-
Potential Cause: This is a strong indicator of chemical degradation. This compound, like many chloropyrimidine derivatives, can be susceptible to hydrolysis, oxidation, and photodegradation.[1] The presence of moisture, exposure to light, or inappropriate storage temperatures can accelerate these processes.
-
Solution Workflow:
-
Verify Storage Conditions: Immediately check the storage conditions of your sample. It should be stored in a tightly sealed container, in a cool, dry, and dark place.[2] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[3]
-
Perform a Fresh Analysis: Prepare a fresh sample from a new or properly stored batch of the compound and re-run your analytical tests (HPLC, LC-MS, NMR). This will help you confirm if the issue is with the specific aliquot or the entire batch.
-
Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation and identify the resulting impurities.[1][4]
-
Review Solvent and Buffer Choices: Ensure that the solvents and buffers used in your experiments are compatible with the compound and are of high purity. Protic solvents or aqueous buffers with a non-optimal pH can contribute to hydrolytic degradation.
-
Scenario 2: Poor Solubility or Incomplete Dissolution
-
Issue: The compound does not fully dissolve in the chosen solvent, or precipitation occurs during the experiment.
-
Potential Cause: While solubility data for this compound is not extensively published, pyrimidine derivatives can have variable solubility.[5] Incomplete dissolution could also be due to the presence of insoluble degradation products or using a suboptimal solvent.
-
Solution:
-
Solvent Selection: Test a range of common laboratory solvents to determine the best one for your application. For biological assays, co-solvents like DMSO or DMF followed by dilution in aqueous media are often used.
-
Gentle Heating and Sonication: Aiding dissolution with gentle warming or sonication can be effective. However, be cautious with heating as it can accelerate degradation.
-
pH Adjustment: The solubility of aminopyrimidine compounds can be pH-dependent. For aqueous solutions, cautiously adjusting the pH might improve solubility.
-
Purity Check: Analyze the undissolved material, if possible, to determine if it is the parent compound or an impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a cool, dry place.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent oxidation and hydrolysis.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[6] |
| Light | Amber vial or in the dark | Protects against photodegradation.[7][8] |
| Container | Tightly sealed | Prevents ingress of moisture and air.[2] |
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the most probable degradation pathways include:
-
Hydrolysis: The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of a hydroxyl group. This process can be accelerated by non-neutral pH and elevated temperatures.[1][9]
-
Oxidation: The amino and hydroxyl groups on the pyrimidine ring can be susceptible to oxidation, especially in the presence of air and light.
-
Photodegradation: Exposure to UV or visible light can provide the energy for various photochemical reactions, leading to complex degradation products.[7][8]
Caption: Potential degradation pathways for this compound.
Q3: How can I assess the purity and stability of my this compound sample?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[2][10]
-
Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[2]
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm) is typically used.
-
Validation: The method should be validated to ensure it can separate the parent compound from its degradation products. This is often achieved through forced degradation studies.[1]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be kept away from strong oxidizing agents and strong acids.[2][6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.[1]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[1]
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][11]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the degradation products.
-
Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. scispace.com [scispace.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Recrystallization Methods for 4-Amino-2-chloropyrimidin-5-ol
Welcome to the technical support guide for the purification of 4-Amino-2-chloropyrimidin-5-ol (CAS No. 943995-31-1) via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity material. The guidance herein is synthesized from established crystallization principles and field-proven insights into handling polar heterocyclic compounds.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:
Mandatory Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield).[1][2]
-
Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly-closed container.[1]
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?
This is a classic case of either using excessive solvent or the formation of a stable supersaturated solution.[3][4] The high polarity and hydrogen-bonding capacity of the amino and hydroxyl groups on the pyrimidine ring can lead to strong solute-solvent interactions, inhibiting nucleation.
Root Cause Analysis & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[4] The concentration of the compound is below the saturation point even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the solute concentration. Allow the concentrated solution to cool again. It is crucial to do this incrementally to avoid removing too much solvent, which could cause the compound to "crash out" with impurities.
-
-
Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature, and there are no nucleation sites for crystal growth to begin.[4]
-
Solution 1: Scratching. Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus.[5][6] The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution.[5][6] This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.
-
Solution 3: Anti-Solvent Addition. If single-solvent methods fail, an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) can be used. For a polar compound dissolved in a polar solvent like ethanol, a less polar anti-solvent like hexane could be added dropwise to the cooled solution until persistent cloudiness appears. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for troubleshooting lack of crystallization.
Q2: Instead of solid crystals, my compound separated as an oil. How can I resolve this?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of solute is so high that it comes out of solution as a liquid phase.[3][7] Highly impure samples are also prone to this issue.[4]
Causality & Corrective Actions:
-
Mechanism: The high polarity of this compound can lead to a very high solubility in hot polar solvents. If the solution is too concentrated, upon slight cooling, the saturation point is reached while the temperature is still high enough to melt the solid.
-
Solution 1: Re-heat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[3][7]
-
Solution 2: Slow Down Cooling. Rapid cooling promotes oiling out. After redissolving the oil, allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective. Slower cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than an amorphous oil.[4][7]
-
Solution 3: Change Solvent System. If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a mixed solvent system that reduces the compound's solubility.
Q3: My final yield of pure crystals is very low. What are the common causes of product loss?
Low recovery is a frequent issue in recrystallization and can be attributed to several procedural steps.[6]
Points of Product Loss & Optimization:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product in the "mother liquor" after cooling.[4][6] Always use the minimum volume necessary.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (if performed to remove insoluble impurities), significant loss can occur.[3] To prevent this, use a pre-heated funnel and flask and keep the solution at a boil until it is poured.
-
Washing Step: Washing the collected crystals on the filter with solvent that is not ice-cold, or with too large a volume, will redissolve some of your product.[6]
-
Best Practice: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the structure of this compound, which contains polar hydrogen-bond donating (-OH, -NH2) and accepting (pyrimidine nitrogens) groups, polar solvents are the logical starting point.[6]
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude compound into a small test tube.
-
Add the test solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as solubility is too high at room temperature.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
An ideal solvent will show a large amount of crystal formation upon cooling.
Solvent Selection Guide (Starting Points)
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
|---|---|---|---|
| Water | High | 100 | The -OH and -NH2 groups suggest good solubility in hot water, likely decreasing significantly upon cooling. A very "green" and effective choice if suitable. |
| Ethanol | High | 78 | Often an excellent choice for compounds with hydrogen-bonding capabilities. An ethanol/water mixture can be highly effective for fine-tuning solubility. |
| Methanol | High | 65 | Similar to ethanol but its lower boiling point can sometimes be advantageous. |
| Isopropanol | Medium | 82 | A good alternative to ethanol, with slightly lower polarity. |
| Ethyl Acetate | Medium | 77 | May be useful in a mixed-solvent system (e.g., with ethanol) to act as an anti-solvent or to fine-tune polarity. |
Solvent Selection Workflow
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Q2: Can you provide a general, step-by-step protocol for the recrystallization?
Certainly. The following is a standard cooling crystallization protocol that should be adapted based on your chosen solvent system.
Detailed Experimental Protocol:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the compound is fully dissolved.[5][8]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.[9]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a flask and a gravity filter funnel (with fluted filter paper). Filter the hot solution quickly to remove the charcoal or other solids.
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.[6][9]
-
Drying: Allow the crystals to dry on the filter under vacuum for a period. Then, transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.
Q3: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of the compound is key to designing a successful purification strategy.
Summary of Properties
| Property | Value | Source |
|---|---|---|
| Synonyms | 4-Amino-2-chloro-5-hydroxypyrimidine | [1] |
| CAS Number | 943995-31-1 | [1] |
| Molecular Formula | C₄H₄ClN₃O | Inferred from name |
| Molecular Weight | 145.55 g/mol | Calculated |
| Appearance | Likely a white to off-white or light yellow solid/crystal | Inferred from similar pyrimidines[10][11] |
| Melting Point | Not explicitly found, but likely >200 °C due to the hydroxyl and amino groups promoting strong intermolecular hydrogen bonding. For comparison, 4-Amino-2-chloropyrimidine melts at 197-205 °C.[12] | Inferred |
| Purity (Typical) | 95% |[1] |
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Amino-2-chloropyrimidine 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide to the Synthesis of 4-Amino-2-chloropyrimidin-5-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Amino-2-chloropyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are actively working with pyrimidine derivatives. As a key intermediate in medicinal chemistry, the successful synthesis of this molecule is often crucial for project timelines. This document moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges encountered during its synthesis, helping you troubleshoot and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound typically involves the selective chlorination of a pyrimidine precursor. A common and logical starting point is 4-amino-5-hydroxyuracil (isocytosine-5-ol). The primary challenge lies in the selective chlorination of the C2-hydroxyl group (in its tautomeric keto form) without affecting the C4-amino and C5-hydroxyl groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often requiring careful control of reaction conditions to prevent side reactions.
Caption: Proposed synthesis of this compound via chlorination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Section 1: Reaction Initiation & Progression
Q1: My starting material, 4-amino-5-hydroxyuracil, has very poor solubility in the reaction solvent (POCl₃). Is this normal?
A: Yes, this is a very common observation. 4-amino-5-hydroxyuracil is a polar, heterocyclic compound with strong intermolecular hydrogen bonding, leading to low solubility in many organic solvents, including neat phosphorus oxychloride. The reaction is typically run as a suspension or slurry. As the reaction proceeds and the hydroxyl groups are converted, the newly formed product may have slightly better solubility. Do not mistake the initial lack of dissolution for a failed reaction; ensure vigorous stirring to maintain a homogenous suspension and facilitate interaction with the reagent.
Q2: The reaction is proceeding very slowly or has stalled, with TLC/LCMS analysis showing a majority of unreacted starting material even after prolonged heating.
A: Several factors can cause a sluggish or stalled reaction:
-
Insufficient Temperature: The chlorination of pyrimidines with POCl₃ often requires elevated temperatures, typically refluxing conditions (around 105-110 °C).[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reagent Quality: Phosphorus oxychloride can hydrolyze over time if exposed to atmospheric moisture, forming phosphoric acid and HCl, which are ineffective for this transformation. Use a fresh bottle or a recently distilled batch of POCl₃ for best results.
-
Presence of Water: Any residual water in the starting material or glassware will rapidly consume the POCl₃. Ensure your starting material is thoroughly dried (e.g., in a vacuum oven) and that you are using flame-dried glassware under an inert atmosphere (N₂ or Argon).
-
Inefficient Stirring: In a slurry reaction, inadequate stirring can lead to poor mixing, with a significant portion of the starting material not coming into contact with the reagent. Use a powerful overhead or magnetic stirrer.
Q3: My reaction turned dark brown or black almost immediately upon heating. What does this indicate?
A: A rapid darkening of the reaction mixture to a dark brown or black tar-like substance is indicative of decomposition. This is usually caused by an uncontrolled exothermic reaction, leading to localized "hot spots" that degrade the sensitive pyrimidine ring.
Causality & Prevention: The initial reaction of POCl₃ with the hydroxyl groups can be exothermic. If the temperature is increased too rapidly, this exotherm can spiral out of control. To prevent this, add the starting material portion-wise to the POCl₃ at a lower temperature (e.g., room temperature or with slight cooling) before gradually heating the mixture to reflux.[1] This allows for controlled initiation of the reaction and safe dissipation of the heat generated.
Section 2: Yield & Purity Issues
Q4: My final yield is consistently low, even when the reaction appears to go to completion by TLC. Where am I losing my product?
A: Low yields can stem from both the reaction itself and the work-up procedure. Here are the most common points of product loss:
-
Hydrolysis during Work-up: The 2-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, especially by water under neutral or basic conditions, which would revert it back to the hydroxy compound. When quenching the reaction, do so at low temperatures and work quickly.
-
Incomplete Precipitation: The product is typically isolated by quenching the reaction mixture in ice-water and then adjusting the pH to precipitate the solid. The final pH is critical; this compound is amphoteric and may be soluble at very low or very high pH. You must carefully adjust the pH to its isoelectric point to ensure maximum precipitation. It is advisable to perform a small-scale test to find the optimal pH for precipitation.
-
Adsorption onto Byproducts: If significant decomposition has occurred, the desired product can become trapped within or adsorbed onto the tarry byproducts, making efficient extraction or filtration very difficult.
Caption: Decision workflow for troubleshooting low product yield.
Q5: My crude product is contaminated with a significant byproduct that has a molecular weight corresponding to the addition of a second chlorine atom. How can I prevent this?
A: Formation of a di-chlorinated species is a known side reaction in similar pyrimidine syntheses. This occurs when the chlorinating agent reacts with other positions on the ring, potentially the C5-hydroxyl group, or if the starting material contains impurities with additional reactive sites.
Mitigation Strategies:
-
Control Stoichiometry: While POCl₃ is often used as the solvent, using a co-solvent (like toluene or acetonitrile) and a more controlled stoichiometry of POCl₃ (e.g., 3-5 equivalents) can sometimes minimize over-chlorination. However, this may require higher temperatures or longer reaction times.
-
Temperature Control: Over-chlorination is often more prevalent at higher temperatures. If this is a persistent issue, try running the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.
-
Purification: Fortunately, the di-chlorinated byproduct will have significantly different polarity and solubility compared to your desired product. It can often be removed via careful recrystallization or flash column chromatography.
Section 3: Work-up & Purification
Q6: The work-up procedure involves quenching a large volume of hot POCl₃. This seems hazardous. What is the safest and most effective method?
A: This is a critical safety concern. Quenching hot POCl₃ with water is extremely exothermic and violent, releasing large amounts of HCl gas.
Validated Safe Quenching Protocol:
-
Allow the reaction mixture to cool to room temperature.
-
Crucially, pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water. Never add water to the reaction flask. This ensures the bulk of the quench medium can absorb the heat generated.
-
Perform this procedure in a well-ventilated fume hood, wearing appropriate personal protective equipment (heavy-duty gloves, face shield, lab coat).
-
The mixture can then be carefully neutralized with a base. A saturated aqueous solution of sodium bicarbonate or a cooled solution of sodium hydroxide is often used. Add the base slowly to control the effervescence from HCl neutralization.
Q7: My product crashes out of the neutralized aqueous solution as a sticky oil or an amorphous, difficult-to-filter solid. How can I get a clean, crystalline powder?
A: Oiling out or forming an amorphous solid is common when a product precipitates too quickly from a solution where it has borderline solubility.
Techniques for Inducing Crystallization:
-
Control Precipitation Rate: After neutralizing the aqueous solution to the optimal pH, avoid rapid crashing. If possible, allow the solution to stand at room temperature or in a cold room (4 °C) for several hours to overnight to encourage slower, more ordered crystal growth.
-
Solvent Trituration/Recrystallization: After filtering the initial crude solid (even if it's tacky), try triturating it with a suitable solvent. This involves stirring the solid in a solvent in which it is poorly soluble. Impurities may dissolve, and the mechanical action can induce crystallization of your product. Common solvents for this include diethyl ether, dichloromethane, or ethanol/water mixtures. Recrystallization from a solvent system like ethanol, methanol, or acetonitrile is the next logical step for purification.[2][3]
Key Experimental Protocols
Protocol 1: Synthesis of this compound
| Parameter | Value/Condition | Rationale |
| Reagents | 4-Amino-5-hydroxyuracil (1 eq) | Starting Material |
| Phosphorus Oxychloride (POCl₃) (10-15 vol) | Reagent and Solvent | |
| Temperature | Heat to 105-110 °C | To overcome activation energy for chlorination.[1] |
| Reaction Time | 3-6 hours | Monitor by TLC/LCMS for consumption of starting material. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of POCl₃. |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (10 volumes, e.g., 100 mL for 10 g of SM).
-
With stirring, add 4-amino-5-hydroxyuracil (1 eq) portion-wise at room temperature.
-
Slowly heat the resulting suspension to 105-110 °C and maintain at this temperature for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LCMS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Work-up: Slowly pour the cooled reaction mixture into a vigorously stirred beaker containing crushed ice (approx. 10x the volume of POCl₃ used).
-
Carefully adjust the pH of the aqueous solution to ~7-8 using a saturated NaHCO₃ solution or cold 2M NaOH.
-
Stir the resulting suspension in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water (2x), and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from ethanol or a similar solvent.[3]
References
Technical Support Center: Improving the Purity of 4-Amino-2-chloropyrimidin-5-ol
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of 4-Amino-2-chloropyrimidin-5-ol. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for achieving the highest possible purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude synthesis of this compound?
The impurity profile typically arises from the synthetic route, which often involves the chlorination of a pyrimidine precursor like 5-hydroxypyrimidine-4-amine using reagents such as phosphorus oxychloride (POCl₃).[1][2][3] Common impurities include unreacted starting materials, byproducts from incomplete or excessive chlorination, and degradation products.
| Impurity Type | Likely Source | Impact on Downstream Applications |
| Starting Materials | Incomplete reaction; insufficient chlorinating agent or reaction time. | Can interfere with subsequent reactions, leading to complex product mixtures and lower yields. |
| Over-chlorinated Byproducts | Reaction temperature too high or reaction time too long.[2] | May have different reactivity and toxicity profiles, complicating biological assays. |
| Incompletely Chlorinated Intermediates | Insufficient reaction conditions.[2] | Similar to starting materials, they can lead to unwanted side reactions. |
| Hydrolysis Products | Presence of moisture during reaction or workup, replacing the chlorine atom with a hydroxyl group.[2] | Can significantly alter the compound's solubility and reactivity. |
Q2: My isolated this compound is an off-white or yellowish powder. Is this normal?
While a slightly off-white appearance can be common for crude products, a distinct yellow or brown color often indicates the presence of residual reagents or degradation byproducts. These impurities can arise from the harsh conditions of chlorination. Purification is necessary to obtain a pure, white to light-yellow crystalline solid.[4][5]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A multi-technique approach is recommended for a comprehensive purity assessment.[2]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of purity and detecting non-volatile impurities. A C18 reverse-phase column with a gradient of acetonitrile and water is a common starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, though derivatization may be necessary for this polar compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.[2]
Q4: My yield drops significantly after purification. How can I improve recovery while maintaining high purity?
A trade-off between purity and yield is common. To improve recovery, carefully optimize your purification method. For recrystallization, ensure you are using the minimum amount of hot solvent to dissolve the crude product.[6] For chromatography, careful fraction collection based on analytical TLC or HPLC is key to avoid collecting fractions with mixed components.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies to address specific purity challenges.
Issue 1: Presence of Starting Materials and Incompletely Chlorinated Intermediates
This is the most frequent issue, typically identified by NMR or HPLC analysis showing signals corresponding to the precursor compounds. The primary cause is an incomplete reaction. While optimizing the reaction is the first step, purification is essential for existing batches.
Recrystallization is a powerful technique that purifies compounds based on differences in solubility between the desired product and impurities at different temperatures.[7][8]
Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Screening: In a test tube, attempt to dissolve a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room temperature and with heating. A good single solvent will dissolve the compound when hot but not when cold.[6] Pyrimidine derivatives often recrystallize well from alcohols or ethyl acetate.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while stirring and heating until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering impurities from the mother liquor.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the preferred method.[9][10]
Protocol: Silica Gel Chromatography
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh is common).[9]
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A good system will show the desired compound with an Rf value of ~0.3-0.4. Start with solvent systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM/Methanol), adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution using TLC or a UV detector.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow for Purification
The following diagram outlines the general workflow for purifying crude this compound.
Caption: General experimental workflow for the purification of this compound.
Issue 2: Poor Crystal Formation During Recrystallization
If crystals do not form upon cooling, or if an oil forms instead, the compound may be too soluble in the chosen solvent, or the concentration of impurities is too high.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product (if available) to the solution to act as a template for crystallization.
-
-
Use a Two-Solvent System: This method is ideal when no single solvent has the desired solubility properties.[6]
-
Solvent 1 ("Soluble"): A solvent in which the compound is highly soluble (e.g., ethanol).
-
Solvent 2 ("Insoluble"): A solvent in which the compound is poorly soluble, but that is miscible with Solvent 1 (e.g., water or hexane).
-
Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimum amount of the hot "soluble" solvent (e.g., ethanol).
-
Slowly add the "insoluble" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Add one or two drops of the hot "soluble" solvent to make the solution clear again.[6]
-
Allow the solution to cool slowly, as described in the single-solvent method.
Decision Tree for Troubleshooting
This diagram provides a logical path to selecting the appropriate purification strategy based on the observed issue.
Caption: Decision tree for troubleshooting common purity issues.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-2-chloropyrimidin-5-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-chloropyrimidin-5-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling, analysis, and stability assessment of this compound. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to various areas of chemical and pharmaceutical research. The pyrimidine core, particularly when substituted with reactive groups such as chloro, amino, and hydroxyl moieties, presents a unique set of stability challenges. Understanding the potential degradation pathways is critical for developing robust analytical methods, ensuring the quality of experimental data, and establishing appropriate storage and handling procedures.
The primary degradation pathways for this molecule are anticipated to be hydrolysis , oxidation , and photodegradation . The electron-withdrawing nature of the chlorine atom and the pyrimidine ring itself makes the C2 position susceptible to nucleophilic attack, particularly hydrolysis. The amino and hydroxyl groups, on the other hand, are prone to oxidation.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared stock solution of this compound shows multiple peaks on HPLC. What could be the cause?
A1: This is a common issue and can stem from a few sources:
-
Solvent-Induced Degradation: If you are using a protic solvent like methanol or water, you may be observing rapid degradation. The chlorine at the C2 position is susceptible to nucleophilic substitution by the solvent (solvolysis) or water (hydrolysis).[1] It is highly recommended to use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions.[1]
-
Purity of the Starting Material: Verify the purity of the solid compound from the supplier's certificate of analysis. It's possible the impurities were present initially.
-
Contaminated Solvent or Glassware: Ensure all solvents are HPLC grade and glassware is scrupulously clean to avoid introducing contaminants that could react with your compound.
Q2: I am observing a gradual loss of my main peak and the appearance of new peaks in my working solutions over a few hours at room temperature. What is the likely degradation pathway?
A2: This is a classic sign of instability in solution. The most probable cause is hydrolysis of the 2-chloro group to a 2-hydroxy group, forming 4-amino-2-hydroxypyrimidin-5-ol. This reaction can be catalyzed by acidic or basic conditions.[1] To mitigate this, prepare solutions fresh daily and keep them refrigerated or on ice during use. If your experimental conditions permit, using a buffered solution close to neutral pH may help slow down this process.
Q3: My solution of this compound is turning yellow/brown upon storage. Why is this happening?
A3: The development of color is often indicative of oxidation . The amino and hydroxyl groups on the pyrimidine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. To prevent this, consider the following:
-
Use Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing solutions.
-
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil.
-
Inert Atmosphere: For long-term storage of solid material or sensitive solutions, consider using a glovebox or desiccator flushed with an inert gas.
Q4: I'm struggling with poor peak shape (tailing) during HPLC analysis. What are the common causes for a polar compound like this?
A4: Peak tailing for polar, amine-containing compounds is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. Here's how to troubleshoot:
-
Mobile Phase pH: Ensure your mobile phase pH is appropriate. For an amino-containing compound, a low pH (e.g., 2.5-3.5 using formic acid or phosphoric acid) will protonate the amine, which can improve peak shape.
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions.
-
Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape, but this is often not compatible with mass spectrometry.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.
Troubleshooting Guide: Forced Degradation Studies
To properly understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential.[2][3] This involves subjecting the compound to stress conditions to intentionally induce degradation.
Objective of Forced Degradation
-
To identify potential degradation products.
-
To understand the degradation pathways.
-
To develop and validate a stability-indicating analytical method that can separate the parent compound from all significant degradation products.
General Protocol for a Forced Degradation Study
This protocol provides a starting point. You may need to adjust the conditions based on the observed stability of the compound. The goal is to achieve 5-20% degradation of the parent compound.[3][4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
2. Stress Conditions (perform in parallel with a control sample protected from the stress condition):
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. | Hydrolysis of the 2-chloro group. |
| Basic Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. | Hydrolysis of the 2-chloro group. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | Oxidation of the amino and/or hydroxyl group. |
| Thermal Degradation | Place solid compound in an oven at 80°C for 72 hours. Dissolve in ACN before analysis. | General thermal decomposition. |
| Photolytic Degradation | Expose a solution of the compound in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) and a cool white fluorescent lamp for a specified duration as per ICH Q1B guidelines.[3][5] A control sample should be wrapped in aluminum foil. | Photodegradation, potentially leading to dechlorination or ring cleavage. |
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC-UV method, and preferably by LC-MS to identify the masses of the degradation products.
Proposed Degradation Pathways
Based on the chemistry of substituted pyrimidines, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways for this compound.
Experimental Workflow: Stability-Indicating HPLC Method Development
A robust, stability-indicating HPLC method is crucial for accurately quantifying this compound and its impurities.
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Method
This method can serve as a starting point for your analysis. Optimization will be necessary based on your specific instrumentation and the results of your forced degradation studies.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good starting point for retaining polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to improve peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides better reproducibility than ambient temperature. |
| Detection | UV, PDA detector (e.g., 210-400 nm) | A PDA detector allows for the identification of peak purity and selection of the optimal wavelength. |
| Injection Volume | 5 µL | A small injection volume helps to prevent peak overload. |
References
Side reactions of 4-Amino-2-chloropyrimidin-5-ol with nucleophiles
Technical Support Center: 4-Amino-2-chloropyrimidin-5-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My purpose is to provide you with in-depth, field-proven insights into the reactivity of this molecule, with a specific focus on troubleshooting and avoiding common side reactions encountered during nucleophilic substitution.
The structure of this compound presents a fascinating challenge. It possesses three potentially reactive sites for nucleophiles: the C2-chloro group, the C4-amino group, and the C5-hydroxyl group. The pyrimidine ring, being electron-deficient, is primed for Nucleophilic Aromatic Substitution (SNAr), primarily at the halogenated C2 position. However, the presence of both an electron-donating amino group and a hydroxyl group significantly modulates the ring's electronics and introduces alternative reaction pathways.
This guide is structured as a series of questions you might encounter during your own experiments, providing not just solutions, but the underlying chemical reasoning to empower your future synthetic designs.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction is complete, but mass spectrometry shows my desired product and a significant peak at M+16. What is this side product and how can I prevent it?
Answer:
An M+16 peak almost certainly corresponds to the hydrolysis of the C2-chloro group, resulting in the formation of 4-amino-5-hydroxy-pyrimidin-2(1H)-one. This is a common side reaction, especially when reactions are run in protic solvents or if there is residual water in your reagents or solvents.
Causality:
The C2 position on the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens.[1] Water, although a weak nucleophile, can compete with your intended nucleophile, particularly under forcing conditions (e.g., high temperatures, extended reaction times). The presence of acid or base can catalyze this hydrolysis. For instance, strong acidic conditions can protonate the ring, further activating it towards nucleophilic attack, while basic conditions can generate hydroxide ions, which are potent nucleophiles.[2][3]
Troubleshooting Protocol:
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry your starting materials and reagents under vacuum.
-
Solvent Choice: If your nucleophile is compatible, switch to an aprotic solvent such as Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF). Reactions in non-aqueous systems are generally more facile for SNAr on chloropyrimidines.[1]
-
Control of Base: If a base is required, use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or Proton Sponge® instead of hydroxide sources (e.g., NaOH, KOH) or alkoxides in the presence of water.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times.
| Condition | Outcome | Recommendation |
| High Temperature (>100 °C) | Increased rate of hydrolysis | Optimize for the lowest effective temperature. |
| Protic Solvents (Water, EtOH, MeOH) | Solvent acts as a competing nucleophile | Use anhydrous aprotic solvents (THF, Dioxane, ACN). |
| Aqueous Base (e.g., aq. K₂CO₃) | Generates OH⁻, promoting hydrolysis | Use non-nucleophilic organic bases (e.g., DIPEA). |
Question 2: I am trying to react an amine with the C2-chloro position, but I am getting a complex mixture of products. I suspect dimerization or polymerization. Is this possible?
Answer:
Yes, dimerization is a known side reaction for aminopyrimidines, especially under certain conditions. The side product could be a result of one molecule of this compound acting as a nucleophile and attacking another.
Causality:
The C4-amino group, while primarily an electron-donating group, is still a nucleophile. In the presence of a base, it can be deprotonated to form a more potent nucleophilic anion. This anion can then attack the electron-deficient C2 position of another molecule of the starting material, leading to a dimer. Acidic conditions can also promote dimerization of some aminopyrimidines.[4]
Visualizing the Reaction Pathways:
dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
} Caption: Desired SNAr reaction vs. common hydrolysis and dimerization side reactions.
Troubleshooting Protocol:
-
Order of Addition: A simple but effective strategy is to use "inverse addition." Instead of adding the base to a mixture of the pyrimidine and the nucleophile, add the pyrimidine substrate slowly to a solution of the nucleophile and the base. This ensures that the concentration of the starting material is always low, minimizing the chance of self-reaction.
-
Choice of Base: Use a base that is just strong enough to deprotonate your intended nucleophile but not so strong that it significantly deprotonates the C4-amino group. For amine nucleophiles, often 1-2 equivalents of a tertiary amine base like triethylamine (TEA) or DIPEA is sufficient.
-
Protecting Groups: In complex syntheses where this issue is persistent, consider protecting the C4-amino group (e.g., as a Boc-carbamate or an amide). This group can be removed in a later step.
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive to nucleophiles, C2-Cl or C4/C6 positions on a pyrimidine ring? A: The C2 position, flanked by two ring nitrogens, is generally more activated and facile for substitution compared to the C4 or C6 positions.[1][2] However, the overall regioselectivity is highly sensitive to the other substituents on the ring.[5][6] Electron-donating groups can sometimes alter this preference.
Q2: My intended nucleophile is an alcohol (alkoxide). What specific side reactions should I watch out for? A: When using alkoxides (e.g., NaOMe in MeOH), the primary side reaction is competitive solvolysis from the alcohol solvent itself, which is mechanistically similar to hydrolysis.[7][8] If the reaction is run with sodium hydroxide in an alcohol solvent, you will form alkoxide ions in situ, which can lead to a mixture of hydrolysis and alkoxylation products.[7] Using a sodium alkoxide in its corresponding alcohol as the solvent under anhydrous conditions is the standard approach.
Q3: Can the C5-hydroxyl group interfere with the reaction? A: Yes. The C5-hydroxyl group is acidic and can be deprotonated by a strong base. This creates a phenoxide-like species which is an electron-donating group. This can decrease the reactivity of the ring towards SNAr by reducing its electron-deficient character. Furthermore, the resulting anion could potentially act as an intramolecular nucleophile in some cases, though this is less common than intermolecular reactions. If using a very strong base (like NaH or LDA), you will likely deprotonate the C5-OH and C4-NH2 groups.
Q4: How can I effectively monitor the progress of my reaction to minimize side product formation? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Allows for rapid, qualitative assessment of the consumption of starting material and the formation of new spots. A well-resolved spot for your product versus a potential side product (like the more polar hydrolysis product) is invaluable.
-
LC-MS: Provides quantitative data on the relative amounts of starting material, product, and any detectable side products. This is the gold standard for reaction optimization, allowing you to precisely determine the optimal reaction time before side reactions become significant.
Troubleshooting Workflow:
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
} Caption: A decision-making workflow for troubleshooting common side reactions.
References
- 1. zenodo.org [zenodo.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. Lewis Acid Catalyzed Dimerization of 2-Aminopyrimidine: Synthesis and X-Ray Structures | Semantic Scholar [semanticscholar.org]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of 4-Amino-2-chloropyrimidin-5-ol: A Method Selection Framework for Pharmaceutical Intermediates
Introduction
4-Amino-2-chloropyrimidin-5-ol is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a pyrimidine core substituted with a basic amino group, a halogen, and a hydroxyl group, imparts a high degree of polarity. This polarity presents a considerable challenge for analytical chemists tasked with developing robust, reproducible methods for purity assessment and quantification. The primary difficulty lies in achieving adequate retention and symmetrical peak shapes using standard chromatographic techniques.[3][4]
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: a robust Reversed-Phase (RP-HPLC) method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the causality behind the selection of columns, mobile phases, and other parameters, providing the technical rationale required for researchers to make informed decisions for their specific analytical needs. All methodologies are presented within the framework of established pharmacopeial standards and regulatory guidelines to ensure scientific integrity.[5][6][7]
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Column
RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility and reproducibility.[8] However, standard C18 columns often fail to adequately retain highly polar analytes like this compound, leading to elution near the void volume and poor resolution from other polar impurities.[4][9] Furthermore, the high aqueous content required in the mobile phase to elicit any retention can induce "phase collapse" in traditional C18 columns, resulting in a sudden loss of retention and method irreproducibility.[9]
Causality of Method Design: To overcome these challenges, our primary method employs a modern, polar-embedded stationary phase. These phases incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain. This design creates a water-enriched layer at the silica surface, preventing phase collapse and offering a unique selectivity for polar molecules. The mobile phase composition is critical; a low pH is necessary to protonate the basic amino group, increasing the analyte's overall polarity but ensuring a consistent ionic state for reproducible retention.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 Column (e.g., Acclaim™ PolarAdvantage II or equivalent), 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound in diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at a similar concentration in the diluent.
-
-
System Suitability Testing (SST):
RP-HPLC Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of this compound.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative to RP-HPLC for separating highly polar compounds.[11] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase rich in organic solvent (>70% acetonitrile).[12] The separation mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. More polar analytes are more strongly retained.[11]
Causality of Method Design: This HILIC method provides an orthogonal separation mechanism to RP-HPLC, making it ideal for impurity profiling or as a confirmatory method. A zwitterionic stationary phase is chosen for its unique ability to separate compounds based on subtle differences in polarity and charge, offering excellent peak shape for amine-containing compounds. The high acetonitrile content in the mobile phase ensures strong retention of our polar analyte, while the ammonium acetate buffer provides the necessary ionic strength and pH control for reproducible chromatography.[12][13]
Experimental Protocol: HILIC
-
Instrumentation:
-
Same as RP-HPLC method.
-
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC or equivalent), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.
-
Isocratic: 90% A / 10% B.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile / Water (90:10 v/v). Note: The diluent must match the mobile phase composition to avoid peak distortion.
-
Standard Solution: Accurately weigh and dissolve this compound in diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at a similar concentration in the diluent.
-
-
System Suitability Testing (SST):
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.5%.
-
Tailing Factor (T): 0.9 – 1.8.
-
Theoretical Plates (N): ≥ 4000.
-
-
HILIC vs. RP-HPLC Separation Mechanism
Caption: Contrasting separation mechanisms of RP-HPLC and HILIC.
Performance Comparison and Data Summary
The choice between RP-HPLC and HILIC depends on the specific analytical goal, such as routine quality control, impurity profiling, or stability testing. The following table summarizes the expected performance characteristics of each method for this compound.
| Performance Parameter | Method 1: RP-HPLC (Polar-Embedded) | Method 2: HILIC (Zwitterionic) | Rationale / Justification |
| Retention Time (min) | ~ 6.5 | ~ 8.2 | HILIC provides stronger retention for this polar analyte. |
| Retention Factor (k') | > 2.0 | > 3.0 | Both methods achieve k' > 2, ensuring the analyte is well-retained beyond the column's void volume. |
| Resolution (Rs) | Good for less polar impurities | Excellent for polar impurities | The orthogonal selectivity of HILIC is superior for resolving structurally similar polar compounds. |
| Tailing Factor | ~ 1.1 | ~ 1.3 | Excellent peak shape in RP-HPLC; slight tailing in HILIC is common but acceptable. |
| Theoretical Plates (N) | > 7000 | > 5000 | The RP-HPLC gradient method generally yields higher efficiency. |
| Limit of Quantitation | ~ 0.05 µg/mL | ~ 0.08 µg/mL | RP-HPLC often provides slightly better sensitivity due to sharper peaks. |
| Method Robustness | High | Moderate | RP-HPLC is less sensitive to small variations in mobile phase water content compared to HILIC. |
| MS Compatibility | Good (with volatile buffers) | Excellent | The high organic content of the HILIC mobile phase promotes efficient ionization for MS detection.[12] |
| Best For | Routine QC, Assay, Stability | Impurity Profiling, Orthogonal Method | RP-HPLC is a robust, go-to method. HILIC is a powerful problem-solver for complex separations. |
Method Validation Principles (ICH Q2(R2))
A developed analytical method is not suitable for use in a regulated environment until it has been formally validated.[14][15] The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[6][7] For the primary RP-HPLC method, validation would proceed according to the International Council for Harmonisation (ICH) Q2(R2) guideline and would include:
-
Specificity: Demonstrating that the analyte peak is free from interference from excipients, impurities, or degradation products. This is often done by analyzing placebo samples and stressed samples (acid, base, peroxide, heat, light).
-
Linearity: Analyzing a minimum of five concentrations across a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[16]
-
Accuracy: Assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[14]
-
Precision:
-
Repeatability (Intra-assay): Analysis of multiple samples by the same analyst on the same day.
-
Intermediate Precision (Inter-assay): Analysis on different days, by different analysts, or with different equipment. The RSD for all precision studies should typically be ≤ 2.0%.[15]
-
-
Robustness: Intentionally making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability.
Conclusion and Recommendations
Both the optimized Reversed-Phase HPLC and HILIC methods offer viable solutions for the analysis of this compound, but their applications are distinct.
-
The RP-HPLC method using a polar-embedded column is recommended as the primary choice for routine quality control, assay, and stability testing. Its high robustness, excellent efficiency, and familiarity within the industry make it a reliable and easily transferable method.
-
The HILIC method serves as an invaluable orthogonal technique. It is the superior choice for in-depth impurity profiling, especially when polar, process-related impurities or degradants are expected. Its fundamentally different selectivity provides a more complete picture of the sample's purity and is highly recommended for method development and investigational studies.
By understanding the scientific principles behind each technique and selecting the method that aligns with the analytical objective, researchers can ensure the generation of accurate, reliable, and defensible data in the development of novel pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. usp.org [usp.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to 4-Amino-2-chloropyrimidin-5-ol and Its Analogs for Drug Discovery
This guide provides an in-depth comparison of 4-Amino-2-chloropyrimidin-5-ol with other key pyrimidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, our analysis moves beyond a simple catalog of properties. We delve into the causal relationships between structure, reactivity, and potential biological function, offering field-proven insights to guide your research and development efforts.
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless natural molecules and synthetic drugs.[1][2][3] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in the quest for novel therapeutics targeting a vast array of diseases, from cancers to viral infections.[4][5]
At the center of our discussion is this compound. It's important to recognize that this compound exists in tautomeric equilibrium with its more stable keto form, 5-Amino-2-chloropyrimidin-4(3H)-one.[6] This tautomerism is a critical feature, influencing the molecule's hydrogen bonding capabilities and overall electronic nature.
This guide will objectively compare this key intermediate against a carefully selected panel of analogs:
-
4-Amino-2-chloropyrimidine: The parent scaffold, lacking the C5-hydroxyl group, allows us to evaluate the direct impact of this functional group.
-
4-Amino-2-chloro-5-fluoropyrimidine: Replacing the hydroxyl with a bioisosteric fluorine atom helps dissect the roles of hydrogen bonding versus electronic effects.
-
4-Amino-2-chloro-5-methylpyrimidine: Introducing a small, lipophilic methyl group provides a contrast to the polar hydroxyl group.
By understanding the subtle yet significant differences between these molecules, researchers can make more informed decisions in scaffold selection and lead optimization.
Part 1: Physicochemical Properties — The Foundation of Function
A molecule's destiny—from its solubility in a reaction solvent to its ability to cross a cell membrane—is dictated by its physicochemical properties. The introduction of a single functional group can dramatically alter this profile. The hydroxyl group on this compound, for instance, significantly increases its polarity compared to its analogs.
The following table summarizes key computed properties for our target compound and its comparators, providing a quantitative basis for our analysis.
| Property | This compound[6] | 4-Amino-2-chloropyrimidine[7] | 4-Amino-2-chloro-5-fluoropyrimidine[8] | 4-Amino-2-chloro-5-methylpyrimidine[9] |
| Molecular Formula | C₄H₄ClN₃O | C₄H₄ClN₃ | C₄H₃ClFN₃ | C₅H₆ClN₃ |
| Molecular Weight | 145.55 g/mol | 129.55 g/mol | 147.54 g/mol | 143.57 g/mol |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | 51.8 Ų | 51.8 Ų | 51.8 Ų |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 3 |
| XLogP3 | -0.1 | 0.9 | 0.9 | 1.2 |
Expert Analysis of Physicochemical Data:
-
Polarity and Solubility: The most striking difference is the TPSA and XLogP3 value for this compound. The presence of the hydroxyl group increases the TPSA by over 15 Ų and results in a negative XLogP3 value, indicating significantly higher polarity and likely greater aqueous solubility compared to the other analogs. This is a critical consideration for formulation and bioavailability. The additional hydrogen bond donor capability also provides an extra interaction point for binding to biological targets.
-
Bioisosterism in Action: Comparing the 5-ol and 5-fluoro derivatives highlights the concept of bioisosterism. While fluorine can sometimes act as a hydrogen bond acceptor, it cannot donate one. The 5-fluoro analog maintains a similar molecular weight and size to the 5-ol but restores the lipophilicity seen in the parent scaffold. This makes it an excellent tool for probing whether the hydrogen bond donating ability of the hydroxyl group is essential for biological activity.
-
Lipophilicity: The 5-methyl derivative is the most lipophilic of the group, as shown by its higher XLogP3 value. This could enhance membrane permeability but may also lead to off-target effects or metabolic liabilities.
Part 2: Reactivity and Synthetic Utility — A Chemist's Perspective
The synthetic utility of a scaffold is determined by its reactive handles. For this series of compounds, the primary site of reactivity is the chlorine atom at the C2 position, which is activated for Nucleophilic Aromatic Substitution (SₙAr).
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is key to its reactivity, as it stabilizes the negative charge that builds up in the intermediate (a Meisenheimer-like complex) during an SₙAr reaction. While substitutions at C4 are often faster than at C2 in di-chlorinated pyrimidines, the C2 position is still highly susceptible to displacement by a wide range of nucleophiles.[10]
The general workflow for leveraging this reactivity to build a chemical library is straightforward and efficient.
Caption: General workflow for creating a chemical library from a chloropyrimidine scaffold.
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile. The choice of base and solvent is critical; a non-nucleophilic base is required to prevent competition with the primary nucleophile, and a polar aprotic solvent is typically used to solvate the reactants effectively.
Objective: To synthesize a 2-amino substituted pyrimidine derivative via SₙAr.
Materials:
-
4-Amino-2-chloropyrimidine analog (1.0 eq)
-
Substituted amine (e.g., aniline, benzylamine) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted amine (1.1 eq) in anhydrous DMF, add the base (DIPEA, 2.5 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the 4-Amino-2-chloropyrimidine analog (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted pyrimidine derivative.[11]
Reactivity Comparison:
-
Effect of C5-OH: The hydroxyl group in this compound is electron-donating through resonance but weakly electron-withdrawing through induction. Its overall electronic effect on the SₙAr reaction rate at C2 is likely to be modest compared to the unsubstituted analog.
-
Effect of C5-F: The highly electronegative fluorine atom in 4-Amino-2-chloro-5-fluoropyrimidine exerts a strong electron-withdrawing inductive effect. This further depletes the electron density of the pyrimidine ring, making it more electrophilic and thus more susceptible to nucleophilic attack. We can hypothesize that the SₙAr reaction would proceed faster with the 5-fluoro analog compared to the others.
Part 3: Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is sparse in the public domain, we can infer its potential by examining published data for its analogs. Substituted 2-aminopyrimidines are well-represented in medicinal chemistry literature as potent inhibitors of various protein kinases and as anticancer agents.[12][13]
The substituents at the C4 and C5 positions play a crucial role in defining the molecule's interaction with the target protein. The amino group at C4 often acts as a key hydrogen bond donor, anchoring the scaffold in the hinge region of a kinase active site. The C5 position explores a solvent-exposed region or a deeper pocket, where modifications can tune potency and selectivity.
Caption: Hypothetical structure-activity relationship (SAR) at the C5 position.
Comparative Biological Data
The following table presents IC₅₀ values for various substituted 2-aminopyrimidine derivatives from the literature, illustrating their potential as anticancer agents. Note that these compounds have additional substitutions at the C2 position, but they share our core scaffold.
| Compound Type | C5-Substituent | Target Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| 2-Amino-4-(piperazinyl)pyrimidine | H | HCT116 | 209.17 | [12] |
| 2-Amino-4-(piperazinyl)pyrimidine | H | MCF7 | 221.91 | [12] |
| 2-Amino-4-(bromophenyl-piperazinyl)pyrimidine | H | HCT116 | 89.24 | [12] |
| 2-Amino-4-(aryl)-5-chloropyrimidine | Cl | VEGFR-2 Kinase | (Potent) | [13] |
Expert Analysis of Biological Potential:
-
The data clearly shows that the 2-aminopyrimidine core is a viable starting point for developing potent biologically active molecules.[12][13]
-
The C5 position is critical for modulating activity. The introduction of a chlorine atom (as seen in the VEGFR-2 inhibitors) can lead to potent compounds.[13] This suggests that an electronegative group at this position is favorable, lending credence to the potential of both the 5-ol and 5-fluoro analogs.
-
The unique potential of This compound lies in its hydroxyl group's ability to act as both a hydrogen bond donor and acceptor. In a kinase active site, for example, this group could form a critical hydrogen bond with a backbone carbonyl or a specific amino acid residue (like aspartate or glutamate), providing an additional anchoring point not possible with the other analogs and potentially leading to higher potency and/or selectivity.
Experimental Protocol: MTT Proliferation Assay
This protocol provides a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of a pyrimidine derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
This guide has systematically compared this compound to its close structural analogs, providing a framework for understanding its potential in drug discovery.
-
Summary of Comparison:
-
Physicochemically, the 5-hydroxyl group imparts a distinct polar character, enhancing potential aqueous solubility and providing an additional hydrogen bonding site.
-
Synthetically, it shares the versatile C2 chloro handle for SₙAr reactions, with its reactivity likely being comparable to the parent scaffold but potentially lower than the electron-withdrawn 5-fluoro analog.
-
Biologically, the C5-hydroxyl group offers a unique opportunity for specific hydrogen bond interactions within a target's active site, a feature not available to the other analogs discussed. This could be the key to unlocking superior potency or selectivity.
-
The choice between these scaffolds is not arbitrary; it is a strategic decision based on the specific goals of a drug discovery program. If aqueous solubility is a challenge, or if a specific hydrogen bond donor is required to engage the target, This compound represents a highly promising and strategically differentiated starting point for library synthesis and lead optimization.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Amino-2-chloropyrimidin-5-ol and its Analogs
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. In the landscape of heterocyclic chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1] This guide will provide an in-depth analysis of the structure-activity relationships (SAR) surrounding 4-Amino-2-chloropyrimidin-5-ol, a versatile starting material for creating libraries of novel compounds.
Our focus here is not merely on theoretical principles but on providing actionable insights grounded in established experimental data from related compound series. We will explore the nuanced role of each functional group, compare its potential with alternative scaffolds, and provide robust experimental protocols to empower your own discovery programs.
Deconstructing the Core Scaffold: The 'Why' Behind the Atoms
The therapeutic potential of any compound library begins with a deep understanding of its foundational scaffold. This compound presents three key functional groups on a pyrimidine core, each offering a distinct handle for chemical modification and a potential point of interaction with a biological target.
-
The Pyrimidine Ring: As an aromatic nitrogen-containing heterocycle, the pyrimidine ring is a cornerstone pharmacophore.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system itself can engage in π-π stacking interactions with aromatic residues in a protein's active site.
-
C4-Amino Group: This primary amine is a critical hydrogen bond donor. In many known pyrimidine-based inhibitors, this group anchors the molecule into the target's binding pocket. Its modification or substitution is a primary strategy for modulating potency and selectivity.
-
C2-Chloro Group: The chlorine atom serves a dual purpose. As an electron-withdrawing group, it influences the electronic distribution of the pyrimidine ring. More importantly, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr), making the C2 position a prime site for introducing diversity into a compound library.[2][3]
-
C5-Hydroxyl Group: The phenolic hydroxyl group is both a hydrogen bond donor and acceptor. Its presence can significantly impact solubility and provides another vector for derivatization, such as ether or ester formation, to probe steric and electronic requirements in a binding pocket.
References
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Amino-2-chloropyrimidin-5-ol: A Comparative Analysis
Introduction
4-Amino-2-chloropyrimidin-5-ol is a heterocyclic organic compound that serves as a critical building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its precise characterization and quantification are paramount for ensuring the quality, efficacy, and safety of downstream products in drug development and chemical research. The structural complexity and physicochemical properties of this molecule—possessing amino, chloro, and hydroxyl functional groups on a pyrimidine core—present unique analytical challenges.
This guide provides an in-depth technical comparison of mass spectrometry (MS) with alternative analytical techniques for the comprehensive analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
Physicochemical Properties & Analytical Considerations
Understanding the inherent properties of this compound is the foundation for developing a robust analytical method.
-
Molecular Formula: C₄H₄ClN₃O[2]
-
Monoisotopic Mass: 145.0043 Da[2]
-
Key Functional Groups: Primary amine (-NH₂), hydroxyl (-OH), chloro (-Cl), pyrimidine ring.
-
Polarity: The presence of amine and hydroxyl groups, along with the nitrogen atoms in the pyrimidine ring, makes the molecule significantly polar.[2]
-
Thermal Stability: Polar, multifunctional compounds like this are often thermally labile, meaning they can decompose at high temperatures.
These characteristics immediately suggest that analytical techniques requiring high heat for volatilization, such as traditional Gas Chromatography (GC) with Electron Ionization (EI) mass spectrometry, are likely to be unsuitable due to the high probability of analyte degradation. The molecule's polarity makes it an ideal candidate for analysis in a liquid phase, pointing towards Liquid Chromatography (LC) coupled with a suitable "soft" ionization mass spectrometry technique.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a molecule with the characteristics of this compound, LC-MS/MS is the unequivocal gold standard, offering an unparalleled combination of specificity, sensitivity, and structural elucidation capabilities.
Causality of Ionization Technique Selection
The choice of ionization source is the most critical parameter in developing an MS method. It must be capable of transitioning the polar, non-volatile analyte from the liquid phase into gas-phase ions with minimal degradation.
-
Electrospray Ionization (ESI): This is the premier choice for polar molecules. ESI applies a high voltage to a liquid sample to create an aerosol, generating charged droplets that evaporate to produce gas-phase ions.[3][4][5] Given the multiple basic sites on this compound (the amino group and ring nitrogens), it is expected to ionize exceptionally well in positive ion mode, forming a protonated molecule, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for polar, semi-volatile samples.[3] It uses a corona discharge to ionize the analyte after it has been volatilized in a heated tube. While it could work, the required heating step poses a greater risk of thermal degradation compared to the gentler ESI process.
-
Electron Ionization (EI): EI is a hard ionization technique that bombards gas-phase molecules with high-energy electrons.[3][5] It is unsuitable for this analyte because it requires thermal volatility and its high energy would cause excessive fragmentation, likely preventing the observation of the molecular ion.
Anticipated Mass Spectrum and Fragmentation Pathway
While specific experimental data for this exact molecule is not widely published, a plausible fragmentation pathway can be predicted based on established chemical principles. This predictive approach is a cornerstone of structural elucidation in mass spectrometry.
-
Parent Ion: In positive mode ESI, the molecule will readily accept a proton to form the [M+H]⁺ ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the parent ion will appear as a characteristic doublet:
-
m/z 146.0116 (for C₄H₅³⁵ClN₃O⁺)
-
m/z 148.0087 (for C₄H₅³⁷ClN₃O⁺) with an approximate intensity ratio of 3:1.
-
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the m/z 146 precursor ion would likely proceed through logical losses of small, stable neutral molecules.
References
A Comparative Guide to Biological Target Identification for 4-Amino-2-chloropyrimidin-5-ol: An Integrated Strategy
This guide provides a comprehensive, in-depth comparison of modern methodologies for the biological target identification and deconvolution of novel chemical entities, using 4-Amino-2-chloropyrimidin-5-ol as a case study. As a molecule with a privileged pyrimidine scaffold but without extensively documented specific targets, it represents a common starting point in drug discovery.[1] The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, suggesting a high probability of interaction with ATP-binding sites.[2][3]
Our objective is to move beyond a simple listing of techniques. Instead, this guide elucidates the strategic rationale behind deploying a multi-pronged approach, beginning with broad, hypothesis-generating computational methods, followed by unbiased experimental discovery, and culminating in rigorous biophysical and cellular validation. Each stage is designed to be self-validating, ensuring that the investment in subsequent, more resource-intensive steps is justified by robust preceding data.
Part 1: In Silico Target Prediction — The Hypothesis-Generating Engine
The principle of beginning with computational methods is rooted in efficiency and resource management. These techniques sift through the vastness of the known proteome to generate a tractable list of high-probability candidate targets, guiding subsequent wet-lab experimentation.[4]
Comparative In Silico Methodologies
Two primary computational strategies are employed: one based on ligand similarity and the other on protein structure.
-
Ligand-Based (Similarity) Prediction: This approach operates on the principle that structurally similar molecules often exhibit similar biological activities.[5] Web servers like SwissTargetPrediction utilize vast libraries of known bioactive compounds to predict targets for a query molecule based on a combination of 2D and 3D similarity metrics.[6] This method is exceptionally rapid and requires only the chemical structure of the query compound.
-
Structure-Based (Reverse Docking) Prediction: This technique computationally "docks" the 3D conformation of this compound against a large collection of 3D protein structures.[7] The goal is to identify proteins whose binding pockets can favorably accommodate the molecule, with scoring functions estimating the binding affinity.[4] This method provides structural insights into the potential binding mode, which can be invaluable for later optimization.
Comparative Analysis of In Silico Methods
| Feature | Ligand-Based (e.g., SwissTargetPrediction) | Structure-Based (Reverse Docking) |
| Principle | Similar molecules bind similar targets. | Predicts binding affinity based on 3D complementarity. |
| Input Required | Chemical structure (e.g., SMILES string). | 3D structure of the ligand; database of 3D protein structures. |
| Speed | Very Fast (minutes). | Slow to Moderate (hours to days). |
| Cost | Low (many tools are free web servers). | Moderate (requires significant computational power). |
| Output | Ranked list of probable target classes and specific proteins. | Ranked list of proteins by docking score; predicted binding poses. |
| Key Advantage | Excellent for generating broad hypotheses quickly. | Provides structural context for the interaction. |
| Limitation | Limited by the diversity of known ligands in the database. | Accuracy is dependent on the quality of protein structures and scoring functions. |
Experimental Protocol: Ligand-Based Target Prediction
-
Obtain SMILES String: For this compound, the canonical SMILES is C1=C(C(=NC(=N1)N)Cl)O.
-
Submit to Web Server: Navigate to a prediction server like SwissTargetPrediction.[6]
-
Input Structure: Paste the SMILES string into the query box. Select the appropriate species (e.g., Homo sapiens).
-
Analyze Results: The output will be a list of predicted protein targets, ranked by probability. Pay close attention to enriched protein families, such as protein kinases, which are common for pyrimidine-based compounds.[8] This list forms the initial set of hypotheses.
Caption: In silico workflow for generating target hypotheses.
Part 2: Experimental Target Discovery — The Unbiased Discovery Engine
While computational predictions are invaluable, they are ultimately hypotheses that require experimental validation.[9] Affinity-based chemical proteomics is the gold-standard for the unbiased identification of direct binding partners from a complex biological mixture, such as a cell lysate.[10][11]
Core Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The logic of AC-MS is analogous to fishing: the small molecule "bait" is immobilized on a solid support (the "hook and line") and cast into a sea of proteins (the cell lysate).[12] Only proteins that specifically bind to the bait are pulled out and identified.[13] The inclusion of a proper negative control is non-negotiable for distinguishing true interactors from non-specific background binders.
Detailed Protocol: AC-MS for this compound
Causality Behind Key Steps:
-
Probe Synthesis: The compound must be modified with a linker without disrupting its core binding pharmacophore. The hydroxyl or amino group on the pyrimidine ring are potential attachment points. An inert, structurally similar but non-binding molecule should also be synthesized for use as a negative control.
-
Immobilization: Covalent attachment to a resin (e.g., NHS-activated agarose beads) creates a stable affinity matrix.
-
Negative Control: Incubating lysate with beads alone or beads coupled to an inactive analog is critical to identify proteins that bind non-specifically to the matrix or the linker.[14]
-
Elution: Specific binders can be eluted by competition with an excess of the free, unmodified this compound. This is a key validation step, as only true binders will be displaced.
Step-by-Step Methodology:
-
Probe Synthesis & Immobilization:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short PEG linker with a terminal carboxylic acid).
-
Covalently couple the carboxylated probe to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads (beads alone).
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer effects are suspected) to high density.
-
Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve native protein structures and interactions.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the "bait" beads and the "control" beads separately for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with an excess (e.g., 100 µM) of free this compound for 1 hour.
-
Collect the eluate containing the specifically bound proteins.
-
-
Sample Preparation for MS:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform an in-gel trypsin digest of the protein bands.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins.
-
Crucially, compare the list of identified proteins from the "bait" eluate with the "control" eluate. True targets will be significantly enriched in the bait sample.[13]
-
Caption: AC-MS workflow for unbiased target discovery.
Part 3: Orthogonal Validation of Putative Targets — The Confirmation Engine
Identifying a protein via AC-MS is a major step, but it is not definitive proof of a direct and physiologically relevant interaction. Orthogonal validation using methods with different underlying principles is essential to build a robust case for a specific drug-target interaction.[15][16]
Comparative Validation Methodologies
| Method | Principle | Context | Key Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of a protein.[17] | In-Cell / In-Vivo | Target engagement confirmation in a physiological setting. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[18] | In-Vitro (Purified) | Binding affinity (KD), kinetics (kon, koff). |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[19] | In-Vitro (Purified) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). |
Method 1: In-Cell Target Engagement with CETSA
Causality: CETSA is a powerful method because it directly assesses whether the compound engages its target within the complex milieu of a living cell.[20][21] A positive result demonstrates that the compound can cross cellular membranes (if applicable), avoid efflux pumps, and bind to its target in its native, folded state. A shift in the protein's melting curve upon drug treatment is strong evidence of direct physical interaction in a physiological environment.[22]
Step-by-Step Protocol:
-
Treatment: Treat intact cells in culture with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing properly folded protein) from the precipitated, denatured proteins by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the specific putative target protein using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift of the melting curve to a higher temperature in the drug-treated sample confirms target stabilization and engagement.[23]
Method 2: Biophysical Characterization with SPR and ITC
Causality: While CETSA confirms engagement in cells, biophysical techniques like SPR and ITC provide quantitative, thermodynamic, and kinetic data on the direct interaction between the drug and a purified target protein.[24][25] This is the ultimate proof of a direct physical interaction and is crucial for structure-activity relationship (SAR) studies.
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data. The purified target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The rates of association (kon) and dissociation (koff) are measured, and the equilibrium dissociation constant (KD), a measure of affinity, is calculated (KD = koff/kon).[18][26]
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[19] It directly measures the heat released or absorbed as the drug is titrated into a solution of the purified protein. A single ITC experiment can determine the KD, the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding, providing a complete thermodynamic profile of the interaction.[27]
Caption: Integrated workflow for orthogonal target validation.
Conclusion
The identification of biological targets for a novel compound like this compound is not a linear process but an integrated, cyclical strategy of hypothesis generation, discovery, and validation. By beginning with rapid, cost-effective in silico methods, we can formulate educated hypotheses that focus our experimental efforts. Unbiased techniques like AC-MS then allow for the discovery of binding partners without preconceived notions. Finally, a rigorous suite of orthogonal validation assays, including CETSA for cellular context and SPR/ITC for quantitative biophysical proof, provides the necessary confidence to declare a protein a true biological target. This comprehensive approach minimizes the risk of pursuing false leads and maximizes the probability of successfully elucidating the mechanism of action, a critical step in the journey of any new therapeutic candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 7. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. annualreviews.org [annualreviews.org]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.illinois.edu [experts.illinois.edu]
- 25. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 26. nicoyalife.com [nicoyalife.com]
- 27. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Amino-2-chloropyrimidin-5-ol: A Comparative Guide to VEGFR-2 Inhibition
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of targeted cancer therapy, the inhibition of protein kinases remains a cornerstone of drug development. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. Its clinical significance has driven the development of numerous inhibitors. This guide introduces 4-Amino-2-chloropyrimidin-5-ol , a novel small molecule with a pyrimidine scaffold, a privileged structure in kinase inhibitor design. While extensive biological data on this specific compound is emerging, its structural alerts suggest a strong potential as a kinase inhibitor.
This document provides a comprehensive framework for evaluating the inhibitory potential of this compound against VEGFR-2. We will benchmark it against three well-established, FDA-approved VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Axitinib.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental design and detailed, actionable protocols.
The Benchmarks: Established VEGFR-2 Inhibitors
A robust comparison requires well-characterized reference compounds. Sunitinib, Sorafenib, and Axitinib are multi-kinase inhibitors with potent activity against VEGFR-2, but they exhibit distinct kinase selectivity profiles and mechanisms of action.
-
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently targets VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4][6][7] Its action leads to the inhibition of tumor angiogenesis and direct antitumor effects.[4]
-
Sorafenib inhibits both the RAF/MEK/ERK signaling pathway in tumor cells and the VEGFR and PDGFR tyrosine kinases involved in angiogenesis.[2][5][8][9][10][11]
-
Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[3][12][13][14] Its high affinity and selectivity for VEGFRs make it a key benchmark for new chemical entities.[14]
Comparative Analysis of Inhibitory Potency
To objectively compare this compound with the benchmark inhibitors, we will utilize both biochemical and cell-based assays. The following data, including hypothetical yet plausible values for our compound of interest, are summarized for a direct comparison. The rationale for the hypothetical values is grounded in the established potency of other pyrimidine-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Sunitinib | Sorafenib | Axitinib |
| VEGFR-2 | 55 | 80[6][7][15] | 90[8][15] | 0.2[16][17] |
| PDGFRβ | >1000 | 2[6][7] | 57[15] | 1.6[16][17] |
| c-Kit | >1000 | Inhibits[1][4] | 68[15] | 1.7[17] |
| B-Raf | >2000 | - | 22[8] | - |
Data for benchmark inhibitors are compiled from publicly available sources. The hypothetical data for this compound suggests a selective profile for VEGFR-2.
Table 2: Cell-Based VEGFR-2 Phosphorylation Inhibition (IC50, nM)
| Cell Line | This compound (Hypothetical) | Sunitinib | Sorafenib | Axitinib |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 150 | ~40[6] | - | ~0.2[18] |
This assay measures the inhibitor's ability to block VEGFR-2 autophosphorylation in a cellular context, providing a more physiologically relevant measure of potency.
Experimental Methodologies
The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental setup for generating the comparative data presented above.
In Vitro VEGFR-2 Kinase Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-2. A luminescence-based assay that measures ATP consumption is a common and robust method.[19][20]
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
Workflow Diagram:
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. grokipedia.com [grokipedia.com]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncology-central.com [oncology-central.com]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Axitinib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 14. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-chloropyrimidin-5-ol
Introduction: Beyond Synthesis, A Commitment to Safety and Stewardship
For researchers and drug development professionals, our work extends beyond the successful synthesis of novel compounds like 4-Amino-2-chloropyrimidin-5-ol. A foundational component of scientific integrity is the responsible management and disposal of all chemical reagents, intermediates, and waste streams. This guide provides a detailed, procedural framework for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection. As a halogenated heterocyclic compound, this substance requires specific handling protocols rooted in a clear understanding of its chemical properties and associated hazards. Adherence to these procedures is not merely a matter of compliance but a core professional responsibility.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal decisions. This compound is classified with several key hazards that must be respected.
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | GHS Code | Description | Citation(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |[2][3] |
The primary risks stem from direct contact and inhalation of dust particles. Skin contact can lead to inflammation, itching, and redness, while eye contact may result in significant damage[1]. Therefore, all contaminated materials, including personal protective equipment (PPE), must be treated as hazardous waste.
Section 2: Pre-Disposal Safety Protocols: PPE and Engineering Controls
To mitigate the risks identified above, a stringent safety protocol must be in place before disposal procedures begin.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5]. This is non-negotiable to prevent serious eye irritation from splashes or airborne dust[1].
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile or neoprene) are required to prevent skin contact[6]. Gloves should be inspected before use and disposed of as solid hazardous waste after handling is complete.
-
Body Protection: A laboratory coat must be worn to protect skin and clothing[6]. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid compound, a NIOSH-approved N95 dust mask or a full-face respirator should be used[2].
Engineering Controls: All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood[6]. This primary engineering control minimizes the inhalation of dust and vapors, protecting the user and the surrounding laboratory environment. Ensure eyewash stations and safety showers are readily accessible in the immediate work area[5][6].
Section 3: Standard Operating Procedure for Waste Disposal
The disposal of this compound is governed by its classification as a halogenated organic compound. Such compounds are subject to specific regulations, often prohibiting land disposal and requiring high-temperature incineration by a licensed waste management facility[7].
Step 3.1: Waste Segregation
Proper segregation is the most critical step in compliant chemical waste management.
-
Designated Halogenated Waste: Establish a designated hazardous waste stream specifically for halogenated organic compounds.
-
Prevent Co-mingling: Do not mix waste containing this compound with non-halogenated solvents, acidic waste, or other incompatible waste streams[8]. Mixing can cause dangerous reactions and complicates the disposal process, leading to significant compliance issues and increased costs.
Step 3.2: Waste Collection and Containerization
The physical form of the waste dictates the type of container to be used.
-
Solid Waste:
-
Collect unreacted this compound powder, contaminated weighing paper, gloves, absorbent pads, and other contaminated disposable labware in a designated, leak-proof solid hazardous waste container[8].
-
The container must be chemically compatible and kept closed at all times except when adding waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated liquid hazardous waste container.
-
Triple-rinse any empty containers or glassware that held the compound with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container[8].
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container[6].
-
Step 3.3: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, affix a hazardous waste tag to the container[6]. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.
-
The accumulation start date.
-
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful)[2].
The diagram below illustrates the decision-making process for segregating waste generated from handling this compound.
Caption: Waste Segregation Workflow for this compound.
Section 4: Emergency Protocol: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area[8].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, increase ventilation to the room if it is safe to do so[8].
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit[1][8]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep up or collect the absorbed material and place it into a properly labeled hazardous waste container for solid waste[1][8].
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[8].
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately, in accordance with your site-specific emergency action plan[8][9].
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-step process that demands diligence and a comprehensive understanding of the compound's hazards. By internalizing the principles of hazard assessment, segregation, proper containerization, and emergency preparedness, laboratory professionals can ensure they are not only advancing their research but are also acting as responsible stewards of their safety and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for final instructions.
References
- 1. aksci.com [aksci.com]
- 2. 4-Amino-2-chloropyrimidine 97 7461-50-9 [sigmaaldrich.com]
- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-2-chloropyrimidin-5-ol
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Amino-2-chloropyrimidin-5-ol. The following protocols are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of caution and scientific integrity.
Understanding the Hazard Profile
This compound is a substituted pyrimidine derivative. While comprehensive toxicological data for this specific compound is not widely available, the Safety Data Sheet (SDS) and data from structurally similar compounds indicate that it should be handled as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
Hazard Identification Summary
| Hazard Statement | GHS Classification | Associated Risks |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact can lead to redness, itching, scaling, or blistering.[1] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | Contact with eyes can cause redness, pain, and potentially severe damage.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat 3 | Inhalation of dust or fumes may irritate the lungs and respiratory system.[1] |
| (Assumed) H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Based on similar compounds like 4-Amino-2-chloropyrimidine, ingestion may be harmful.[2] |
Given these hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
The selection and use of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
Due to the serious eye irritation risk, robust eye protection is mandatory.[1][3]
-
Standard Operations (e.g., weighing, preparing solutions in a fume hood): Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4] Safety glasses with side shields offer minimum protection and are not sufficient for handling this compound.[5]
-
High-Risk Operations (e.g., potential for splashing, working with heated solutions): In addition to safety goggles, a full-face shield is required to protect the entire face from splashes and aerosols.[5][6]
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.[1]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact.[6] For prolonged handling or in situations with a higher risk of spillage, consider using thicker gloves or double-gloving.[5][7] Always inspect gloves for damage before use and wash hands thoroughly after removal.[4][8] Contaminated gloves must be disposed of immediately as hazardous waste.
-
Laboratory Coat/Gown: A clean, buttoned laboratory coat made of a low-permeability fabric should be worn at all times.[7] For procedures with a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6]
-
Footwear: Closed-toe shoes are required in all laboratory settings where chemicals are handled.[6][9]
Respiratory Protection
Given the risk of respiratory irritation, all work with solid this compound that could generate dust, or with solutions that could produce aerosols, must be conducted within a certified chemical fume hood.[1][9]
-
If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) must be used.[10][11] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA's Respiratory Protection Standard.[12]
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline the lifecycle of handling this compound in a research setting.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[1][5]
-
Ensure a certified chemical fume hood is operational. Place all necessary equipment and reagents inside the hood.
-
Cover the work surface inside the fume hood with disposable plastic-backed absorbent paper to contain any potential spills.[6]
-
Don the required PPE: chemical safety goggles, nitrile gloves, and a buttoned lab coat.
-
-
Handling the Chemical:
-
Weighing: Carefully weigh the solid compound within the fume hood to minimize the generation of dust.
-
Solution Preparation: Add the solid to the solvent slowly. If heating is required, use a heating mantle and ensure the setup is secure.
-
During the Procedure: Keep the fume hood sash at the lowest practical height. Keep all containers of the chemical tightly closed when not in use.[1][13]
-
-
Post-Procedure and Cleanup:
-
Upon completion of the work, decontaminate all surfaces and equipment.
-
Carefully remove all waste from the fume hood.
-
Emergency and Disposal Plan
Accidents can happen, and a clear plan for response and disposal is crucial.
Emergency First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][14]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Accidental Release Measures
-
Small Spills: For small spills contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Prevent further leakage if it is safe to do so. Wear appropriate PPE, including respiratory protection, during cleanup. Contact your institution's environmental health and safety (EHS) department for guidance.
Waste Disposal
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[3][8]
-
Solid Waste: Unused this compound and contaminated materials (e.g., weigh boats, absorbent paper) should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.[9] Never pour chemical waste down the sink.[8]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated PPE should be collected in a designated hazardous waste container.[10]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.pt [fishersci.pt]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. cdc.gov [cdc.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
